2-chloro-N-methyl-5-nitropyrimidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-methyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTFNHOCCZSOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428069 | |
| Record name | 2-chloro-N-methyl-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-49-8 | |
| Record name | 2-Chloro-N-methyl-5-nitro-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89283-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-methyl-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-chloro-N-methyl-5-nitropyrimidin-4-amine (CAS 89283-49-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-chloro-N-methyl-5-nitropyrimidin-4-amine, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a substituted pyrimidine derivative. The presence of a chlorine atom, a nitro group, and a methylamine substituent on the pyrimidine core makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3]
| Property | Value | Source |
| CAS Number | 89283-49-8 | [4] |
| Molecular Formula | C₅H₅ClN₄O₂ | [4] |
| Molecular Weight | 188.57 g/mol | [4] |
| Appearance | Yellow to brown solid | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction on 2,4-dichloro-5-nitropyrimidine with methylamine. The electron-withdrawing nitro group activates the pyrimidine ring, and primary amines preferentially attack the C4 position.[6]
Synthesis of the Precursor: 2,4-dichloro-5-nitropyrimidine
Starting Material: 5-Nitrouracil Reagents: Phosphorus oxychloride, N,N-dimethylformamide (catalyst) Solvent: Dichloroethane
Protocol:
-
In a four-necked flask equipped with a thermometer, condenser, and stirrer, add 260 g of 5-nitrouracil to 1000 g of phosphorus oxychloride.[7]
-
Raise the temperature to 50°C and add 25 g of N,N-dimethylformamide.[7]
-
Heat the mixture to reflux and monitor the reaction by gas chromatography.[7]
-
Once the reaction is complete (product content >95%), cool the mixture and recover the excess phosphorus oxychloride under reduced pressure until a solid precipitates.[7]
-
Under cooling, add 600 g of dichloroethane and stir for 10 minutes.[7]
-
Pour the mixture into 500 g of ice water and stir to separate the layers.[7]
-
To the dichloroethane layer, add 10 g of activated carbon, heat to 50-70°C, and stir for 10-30 minutes.[7]
-
Filter the solution and dry the filtrate with anhydrous sodium sulfate.[7]
-
Recover the dichloroethane by distillation under reduced pressure to obtain 2,4-dichloro-5-nitropyrimidine.[7]
Synthesis of this compound
Starting Material: 2,4-dichloro-5-nitropyrimidine Reagents: Methylamine solution, N,N-diisopropylethylamine (DIPEA) Solvent: Dichloromethane (DCM)
Protocol:
-
In a suitable reaction vessel, dissolve 2,4-dichloro-5-nitropyrimidine in dichloromethane.[5]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylamine in an appropriate solvent (e.g., water or THF) and N,N-diisopropylethylamine to the cooled solution of 2,4-dichloro-5-nitropyrimidine with continuous stirring.[5] The use of a non-nucleophilic base like DIPEA is to quench the HCl generated during the reaction.
-
Stir the reaction mixture at 0°C for 1 hour.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to collect the precipitated product.
-
Wash the solid with cold water and dry under vacuum to yield this compound as a yellow solid.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 4. This compound | 89283-49-8 [chemicalbook.com]
- 5. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]
- 6. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 7. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-methyl-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic route, and the current understanding of the biological significance of 2-chloro-N-methyl-5-nitropyrimidin-4-amine (CAS Number: 89283-49-8). Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is included for comparative purposes and to guide further research.
Physicochemical Properties
Table 1: Identifiers and General Properties of this compound and Related Compounds
| Property | This compound | 2-chloro-5-nitropyrimidin-4-amine | 2-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | 2-chloro-N-methylpyrimidin-4-amine |
| CAS Number | 89283-49-8[1] | 1920-66-7[2] | 1131-14-2[3] | 66131-68-8[4] |
| Molecular Formula | C₅H₅ClN₄O₂ | C₄H₃ClN₄O₂[2] | C₆H₇ClN₄O₂ | C₅H₆ClN₃[4] |
| Molecular Weight | 188.57 g/mol | 174.54 g/mol [2] | 202.61 g/mol | 143.57 g/mol [4] |
| IUPAC Name | This compound | 2-chloro-5-nitropyrimidin-4-amine[2] | 2-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine | 2-chloro-N-methylpyrimidin-4-amine[4] |
| SMILES | CNC1=NC(Cl)=NC=C1--INVALID-LINK--[O-] | NC1=NC(Cl)=NC=C1--INVALID-LINK--=O[2] | CN(C)C1=NC(Cl)=NC=C1--INVALID-LINK--[O-] | CNC1=NC(=NC=C1)Cl[4] |
Table 2: Experimental and Predicted Physicochemical Data of Related Compounds
| Property | 2-chloro-5-nitropyrimidin-4-amine | 2-Chloro-5-nitropyrimidine |
| Melting Point | 221-226 °C[5] | 105-110 °C[6] |
| Boiling Point | 446 °C (at 760 mmHg)[5] | Not available |
| Water Solubility | Slightly soluble[5] | Not available |
| pKa (Predicted) | -1.22 ± 0.10[5] | Not available |
| logP (Predicted) | 0.62 | Not available |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, a plausible synthetic route can be devised based on established reactions of the key precursor, 2,4-dichloro-5-nitropyrimidine. The most likely synthetic pathway involves the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom with methylamine.
Plausible Synthetic Pathway
The synthesis of this compound can be logically approached from the commercially available starting material, 2,4-dichloro-5-nitropyrimidine. In reactions with primary and secondary amines, the C4 position of 2,4-dichloro-5-nitropyrimidine is generally more susceptible to nucleophilic attack than the C2 position. This selectivity provides a direct route to the desired product.
Caption: Plausible synthetic route to this compound.
Detailed Plausible Experimental Protocol
This protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.
Objective: To synthesize this compound via nucleophilic aromatic substitution.
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica gel, solvents)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add the tertiary amine base (1.1 equivalents) to the reaction mixture.
-
Addition of Nucleophile: Slowly add a solution of methylamine (1.0-1.2 equivalents) to the cooled reaction mixture. The addition should be done dropwise to control the reaction temperature.
-
Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield the final product, this compound.
Caption: A generalized workflow for the proposed synthesis.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. However, the unmethylated analog, 2-chloro-5-nitropyrimidin-4-amine, is noted as an important intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries.[5] The broader class of nitropyridines and nitropyrimidines are known to be versatile precursors for a wide range of biologically active molecules. Further research is required to determine if this compound itself possesses any significant biological properties or if it is primarily useful as a synthetic intermediate.
Conclusion
This compound is a compound for which specific experimental data is scarce. This guide has provided a summary of available information, including data from closely related analogs to infer its physicochemical properties. A plausible and detailed synthetic protocol has been proposed based on established chemical principles. The lack of data on its biological activity highlights an area for future investigation, which could be of interest to researchers in drug discovery and development.
References
- 1. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 89283-49-8|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]
2-chloro-N-methyl-5-nitropyrimidin-4-amine molecular structure
An In-Depth Technical Guide to 2-chloro-N-methyl-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for this compound. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from available data sources and leverages data from structurally related analogs to provide a thorough understanding. This document is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.
Molecular Structure and Identification
This compound is a substituted pyrimidine characterized by a chloro group at the 2-position, a methylamino group at the 4-position, and a nitro group at the 5-position.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is provided in the table below.
| Identifier | Value |
| CAS Number | 89283-49-8 |
| Molecular Formula | C5H5ClN4O2 |
| Molecular Weight | 188.57 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C5H5ClN4O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H,7,8,9) |
| InChIKey | POTFNHOCCZSOOA-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC(=NC=C1--INVALID-LINK--[O-])Cl |
Predicted Physicochemical Properties
Quantitative physicochemical properties are crucial for assessing the drug-like characteristics of a molecule. The following table summarizes key predicted properties for this compound. Note: These are computationally predicted values and have not been experimentally verified.
| Property | Predicted Value |
| logP | 1.3 |
| Topological Polar Surface Area (TPSA) | 94.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 1 |
Synthesis and Reactivity
Plausible Synthetic Pathway
A potential synthetic route to this compound could start from 2,4-dichloro-5-nitropyrimidine. The greater reactivity of the chlorine atom at the 4-position towards nucleophilic substitution would allow for a selective reaction with methylamine.
General Experimental Protocol for Analogs
The following is a generalized experimental protocol for the synthesis of related amino-substituted nitropyrimidines and should be adapted and optimized for the synthesis of the title compound.
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or acetonitrile)
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of methylamine to the cooled reaction mixture with stirring.
-
Add the non-nucleophilic base dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity and Potential Applications
There is currently no publicly available information on the specific biological activity or mechanism of action of this compound. However, the 5-nitropyrimidine scaffold is present in various compounds with documented biological activities.
General Biological Context of 5-Nitropyrimidines
Compounds containing the 5-nitropyrimidine core have been investigated for a range of therapeutic applications. The nitro group is a strong electron-withdrawing group that can influence the molecule's interaction with biological targets. The diverse biological activities of nitro-containing heterocyclic compounds include antibacterial, antifungal, and anticancer properties.[1] The reactivity of the nitro group can sometimes lead to the generation of reactive nitrogen species, which can induce cellular stress in pathogens or cancer cells.[1]
Research Workflow for a Novel Compound
For a novel compound such as this compound, a typical research workflow would be initiated to elucidate its biological effects.
Conclusion
This compound is a substituted nitropyrimidine with potential for further investigation in medicinal chemistry and drug discovery. While experimental data on its properties and biological activity are limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is warranted to synthesize this compound, confirm its structure and properties through experimental analysis, and explore its potential biological activities.
References
Technical Guide on the Spectral Analysis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental spectral data for 2-chloro-N-methyl-5-nitropyrimidin-4-amine (CAS Number: 89283-49-8) is limited. This guide provides a detailed framework and representative data based on its close structural analog, 2-chloro-5-nitropyrimidin-4-amine (CAS Number: 1920-66-7), to illustrate the expected analytical results and methodologies. The addition of a methyl group in the target compound would predictably alter the presented spectra, notably by adding a characteristic signal in NMR and increasing the molecular mass.
Abstract
This technical guide outlines the expected spectral characteristics of this compound, a key chemical intermediate. It provides a comprehensive summary of anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are presented to ensure reproducibility. Furthermore, this document includes a plausible synthetic pathway and a general workflow for spectral analysis, both visualized using diagrams. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of this compound and its derivatives.
Synthesis Pathway
A plausible and common method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,4-dichloro-5-nitropyrimidine with methylamine. The greater electrophilicity of the C4 position, activated by the adjacent nitro group, typically leads to selective substitution at this site.
Caption: Synthesis of the target compound via nucleophilic substitution.
Spectral Data Summary
The following tables summarize the anticipated and observed spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Illustrative data is based on the analog 2-chloro-5-nitropyrimidin-4-amine, with predicted shifts for the target compound.
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2-chloro-5-nitropyrimidin-4-amine (Analog) | DMSO-d₆ | ~8.9 | Singlet | 1H | Pyrimidine C6-H |
| ~8.0 | Broad Singlet | 2H | -NH₂ | ||
| This compound (Predicted) | DMSO-d₆ | ~9.0 | Singlet | 1H | Pyrimidine C6-H |
| ~8.5 | Broad Singlet | 1H | -NH- | ||
| ~3.1 | Doublet | 3H | -N-CH₃ |
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 2-chloro-5-nitropyrimidin-4-amine (Analog) | DMSO-d₆ | ~160 | C4-NH₂ |
| ~158 | C2-Cl | ||
| ~155 | C6 | ||
| ~130 | C5-NO₂ | ||
| This compound (Predicted) | DMSO-d₆ | ~161 | C4-NHCH₃ |
| ~159 | C2-Cl | ||
| ~156 | C6 | ||
| ~131 | C5-NO₂ | ||
| ~28 | -N-CH₃ |
Infrared (IR) Spectroscopy
Typical absorption bands are predicted based on functional groups.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 3400 | Medium | N-H Stretch (Secondary Amine) |
| 2850 - 2960 | Weak | C-H Stretch (Methyl) |
| ~1620 | Strong | N-H Bend |
| 1550 & 1350 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |
| ~1300 | Medium | C-N Stretch |
| ~750 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Compound |
| LC-MS | ESI | 175.0 | 2-chloro-5-nitropyrimidin-4-amine (Analog)[1] |
| Calculated | - | 189.0 | This compound |
Experimental Protocols
General Workflow
The characterization of a newly synthesized compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure.
Caption: General workflow for spectral analysis of a synthesized compound.
Nuclear Magnetic Resonance (NMR)
-
Instrumentation: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Sample Preparation: Approximately 10-15 mg of the synthesized compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton spectra are acquired using a standard pulse program. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Carbon spectra are acquired with proton decoupling. Key parameters include a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans.
-
Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Acquisition: The spectrum is recorded from 4000 to 450 cm⁻¹. A total of 8 scans are co-added with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Data Processing: The resulting spectrum is presented in terms of transmittance (%).
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6120 Quadrupole LC/MS system (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample (~0.1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Acquisition: The sample is introduced into the ESI source via direct infusion at a flow rate of 10 µL/min. The mass spectrometer is operated in positive ion mode, scanning a mass-to-charge (m/z) range of 50-500.
-
Data Processing: The resulting mass spectrum is analyzed to identify the protonated molecular ion peak [M+H]⁺.
References
Synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine from 2,4-dichloro-5-nitropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine from 2,4-dichloro-5-nitropyrimidine. This reaction is a key step in the synthesis of various compounds with potential applications in medicinal chemistry and drug development. The guide provides a comprehensive overview of the reaction, including the underlying chemical principles, a detailed experimental protocol, and relevant data presented for clarity and reproducibility.
Introduction
The synthesis of substituted pyrimidines is of significant interest in the field of medicinal chemistry due to their presence in a wide array of biologically active molecules. The target molecule, this compound, is a valuable intermediate for the development of more complex molecular architectures. The synthetic route described herein involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry.
The starting material, 2,4-dichloro-5-nitropyrimidine, possesses two reactive chlorine atoms at the C2 and C4 positions. The presence of the strongly electron-withdrawing nitro group at the C5 position significantly activates the pyrimidine ring towards nucleophilic attack. This electronic effect preferentially activates the C4 position for substitution, allowing for a regioselective reaction with a suitable nucleophile.[1][2] In this synthesis, methylamine acts as the nucleophile, selectively displacing the chlorine atom at the C4 position to yield the desired product.
Reaction Data
The following table summarizes the key quantitative data for the synthesis of this compound. The data is compiled from analogous reactions and established principles of SNAr reactions on similar substrates, providing a reliable reference for researchers.
| Parameter | Value | Reference |
| Starting Material | 2,4-dichloro-5-nitropyrimidine | N/A |
| Reagent | Methylamine (solution in THF or water) | N/A |
| Product | This compound | N/A |
| Solvent | Tetrahydrofuran (THF) or Acetonitrile | Adapted from analogous reactions |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Adapted from analogous reactions |
| Reaction Temperature | 0 °C to room temperature | Adapted from analogous reactions |
| Reaction Time | 1-4 hours | Adapted from analogous reactions |
| Typical Yield | 85-95% (estimated based on similar reactions) | N/A |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is based on established methodologies for the regioselective amination of 2,4-dichloropyrimidines.
Materials and Reagents
-
2,4-dichloro-5-nitropyrimidine
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in anhydrous THF or acetonitrile. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add triethylamine (1.1 eq.) or diisopropylethylamine (1.1 eq.).
-
Nucleophilic Addition: Slowly add a solution of methylamine (1.05 eq.) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. To the residue, add ethyl acetate and water, and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis.
Caption: Reaction scheme for the synthesis.
Caption: General experimental workflow.
Conclusion
This technical guide provides a comprehensive overview for the synthesis of this compound from 2,4-dichloro-5-nitropyrimidine. The regioselectivity of the reaction is well-established, favoring the desired C4-aminated product. The provided experimental protocol, based on analogous and well-documented procedures, offers a reliable method for researchers in the field of drug discovery and organic synthesis. The successful synthesis of this intermediate opens avenues for the development of novel and potentially therapeutic compounds.
References
In-Depth Technical Guide: Reactivity of the Chloro Group in 2-chloro-N-methyl-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chloro group in the heterocyclic compound 2-chloro-N-methyl-5-nitropyrimidin-4-amine (CAS Number: 89283-49-8). The presence of a potent electron-withdrawing nitro group and the inherent electron-deficient nature of the pyrimidine ring render the C2-chloro substituent exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide consolidates available data on the reactivity of this compound and its close structural analogs, offering insights into its synthetic utility, particularly in the construction of polysubstituted purine scaffolds, which are of significant interest in medicinal chemistry. Detailed experimental protocols, quantitative data from related reactions, and mechanistic visualizations are provided to support further research and application of this versatile chemical intermediate.
Introduction: The Activated Pyrimidine Core
This compound is a substituted pyrimidine featuring a chloro group at the 2-position, an N-methylamino group at the 4-position, and a nitro group at the 5-position. The pyrimidine ring is an electron-deficient heterocycle, and the presence of the strongly electron-withdrawing nitro group further depletes the electron density of the aromatic system. This electronic arrangement significantly activates the chloro group as a leaving group in nucleophilic aromatic substitution reactions.
The primary mode of reactivity for the chloro group in this molecule is through a bimolecular addition-elimination SNAr mechanism. This pathway is facilitated by the ability of the pyrimidine ring and the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
The chloro group at the C2 position of this compound is readily displaced by a variety of nucleophiles. The general mechanism for this transformation is depicted below.
Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.
The reaction is initiated by the attack of a nucleophile (Nu-H) on the electron-deficient carbon atom at the 2-position, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the oxygen atoms of the nitro group. The aromaticity is then restored by the departure of the chloride ion, a good leaving group, followed by deprotonation to yield the final substituted product.
Synthetic Applications: Gateway to Purine Derivatives
A significant application of this compound is its use as a precursor in the synthesis of purine analogs. The sequential displacement of the chloro group and subsequent cyclization of the resulting intermediate provides a versatile route to a variety of substituted purines.
Two-Step Synthesis of Purin-8-ones
One notable application is in the synthesis of 2-substituted-9-methyl-7H-purin-8(9H)-ones. This process involves an initial SNAr reaction followed by a reductive cyclization.
Figure 2: Two-step synthesis of purin-8-ones from this compound.
Experimental Protocols and Quantitative Data
While specific experimental data for reactions of this compound are not abundantly available in the public domain, protocols for analogous systems provide a strong basis for experimental design. The following sections detail representative procedures.
General Procedure for Nucleophilic Substitution with Amines
This protocol is based on the well-established reactivity of similar 2-chloropyrimidines.
Materials:
-
This compound
-
Amine nucleophile (e.g., primary or secondary amine)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., ethanol, acetonitrile, N,N-dimethylformamide (DMF))
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N2-substituted-N4-methyl-5-nitropyrimidine-2,4-diamine.
Quantitative Data from Analogous Reactions
The following table summarizes the yields for nucleophilic substitution reactions on the structurally related 4,6-dichloro-5-nitropyrimidine, which highlights the high reactivity of the chloro groups in such activated systems. It is expected that this compound would exhibit similar high reactivity.
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time | Product | Yield (%) |
| Benzylamine | DCM | TEA | Room Temp. | 0.5 h | 4,6-bis(benzylamino)-5-nitropyrimidine | Good |
| Various Primary Amines | DCM | TEA | Room Temp. | 0.5 h | Symmetric 4,6-diamino-5-nitropyrimidines | Good |
Data adapted from studies on 6-alkoxy-4-chloro-5-nitropyrimidines which undergo sequential substitution.
Mechanistic Considerations and Reactivity Trends
The reactivity of the chloro group is significantly enhanced by the N-methylamino group at the C4 position, which is an electron-donating group. However, the overwhelming activating effect of the nitro group at the C5 position dominates the electronic landscape of the molecule. Studies on analogous compounds have shown that N-methylated pyrimidine intermediates are highly reactive towards nucleophilic aromatic substitution.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution. The chloro group at the 2-position is an excellent leaving group, readily displaced by a wide range of nucleophiles under mild conditions. This high reactivity makes it a valuable building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems such as purines, which are of paramount importance in drug discovery and development. The experimental protocols and reactivity trends outlined in this guide, based on closely related structures, provide a solid foundation for the successful application of this versatile intermediate in research and synthesis.
Potential Biological Activity of 2-chloro-N-methyl-5-nitropyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activity of the synthetic compound 2-chloro-N-methyl-5-nitropyrimidin-4-amine. Due to a lack of direct experimental data on this specific molecule, this document extrapolates its potential therapeutic applications based on the well-documented activities of structurally analogous pyrimidine and nitropyrimidine derivatives. This guide explores its potential as an anticancer agent and a kinase inhibitor, details relevant experimental protocols for its evaluation, and visualizes pertinent biological pathways and screening workflows. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
This compound is a halogenated and nitrated pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, and antimicrobial effects. The presence of a chlorine atom at the 2-position and a nitro group at the 5-position of the pyrimidine ring are key chemical features that suggest potential for significant biological activity. The chlorine atom can act as a leaving group for nucleophilic substitution, allowing for the synthesis of diverse derivatives, while the electron-withdrawing nitro group can influence the molecule's electronic properties and potential for biological interactions. This guide will focus on the most probable therapeutic avenues for this compound, primarily its potential as an anticancer agent and a kinase inhibitor, based on evidence from closely related compounds.
Chemical Properties
Basic chemical information for this compound is provided below.
| Property | Value |
| CAS Number | 89283-49-8 |
| Molecular Formula | C₅H₅ClN₄O₂ |
| Molecular Weight | 188.57 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CNC1=NC(=C(C=N1)--INVALID-LINK--[O-])Cl |
Potential Biological Activity: Inferences from Structurally Related Compounds
While no direct biological data for this compound has been identified in the public domain, the extensive research on analogous compounds provides a strong basis for predicting its potential activities.
Potential Anticancer Activity
The pyrimidine core is a prevalent feature in a multitude of approved and investigational anticancer drugs. The structural similarity of this compound to known antineoplastic agents suggests it may exhibit cytotoxic or cytostatic effects against cancer cells. For instance, various 2-amino-4-chloro-pyrimidine derivatives have demonstrated anticancer properties.
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound | Cancer Cell Line(s) | Reported Activity (IC₅₀/EC₅₀) | Reference |
| 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative (5f) | Various human tumor cell lines | IC₅₀ = 0.45 µM - 1.66 µM | [1] |
| Quinazoline-based pyrimidodiazepine (16c) | Ten different cancer cell lines | High cytotoxic activity (10-fold higher than doxorubicin against some lines) | [2] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h) | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | GI₅₀ < 0.01–0.02 μM | [3] |
Potential as a Kinase Inhibitor
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Substituted pyrimidines are a well-established class of kinase inhibitors. The 2-aminopyrimidine scaffold, in particular, is known to interact with the ATP-binding pocket of various kinases. Given its structure, this compound could potentially act as a scaffold for the development of inhibitors targeting kinases implicated in cancer cell proliferation and survival. For example, derivatives of 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors.
Table 2: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
| Dasatinib (BMS-354825) | Src, Abl | Potent inhibition | [4] |
| CHMFL-ALK/EGFR-050 | ALK, EGFR | Potent inhibition of various mutants | [5] |
| AZD0530 | c-Src, Abl | Low nanomolar concentrations | [6] |
| N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | p70S6Kβ | Significant activity | [7] |
Experimental Protocols
The following are representative experimental protocols that can be employed to evaluate the potential biological activities of this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a generic method for assessing the ability of a compound to inhibit a specific protein kinase.
-
Reagents: Prepare assay buffer, a fluorescently labeled ATP tracer, a europium-labeled anti-tag antibody, and the kinase of interest (e.g., Src, Abl, EGFR).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Plate Preparation: Add the kinase, the Eu-labeled antibody, and the test compound to the wells of a 384-well plate.
-
Tracer Addition: Add the fluorescently labeled ATP tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and determine the IC₅₀ value from the dose-response curve.
Visualizations
The following diagrams illustrate a potential signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor and a general workflow for screening the biological activity of a novel compound.
References
- 1. 638168-61-3|2-Chloro-5-methyl-N-propylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 6. 2415144-62-4|Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate|BLD Pharm [bldpharm.com]
- 7. Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine | lookchem [lookchem.com]
The Strategic Utility of 2-chloro-N-methyl-5-nitropyrimidin-4-amine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, heterocyclic scaffolds play a crucial role, offering a three-dimensional architecture that can be precisely tailored to interact with biological targets. The pyrimidine core, in particular, is a privileged structure, found in a multitude of clinically approved drugs. This guide focuses on a highly functionalized pyrimidine derivative, 2-chloro-N-methyl-5-nitropyrimidin-4-amine , and its application as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, a methylamino group, and an electron-withdrawing nitro group, provides a platform for the synthesis of diverse compound libraries with a wide range of biological activities, most notably in the realm of kinase inhibition.
Physicochemical Properties and Reactivity
This compound (CAS No. 89283-49-8) is a stable, solid organic compound. The key to its utility lies in the electronic properties of the pyrimidine ring, which are significantly influenced by its substituents. The nitro group at the 5-position is strongly electron-withdrawing, which activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr). This makes the selective displacement of the chloride with various nucleophiles a facile and efficient process, which is a cornerstone of its application in creating diverse chemical libraries. The methylamino group at the 4-position can also influence the reactivity and provides a point for further structural modification or can be a key interaction point with the target protein.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2,4-dichloro-5-nitropyrimidine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,4-dichloro-5-nitropyrimidine
This protocol is adapted from established procedures for the chlorination of nitrouracil.
-
Materials: 5-Nitrouracil, phosphorus oxychloride (POCl3), N,N-dimethylaniline, dichloroethane, ice.
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, suspend 5-nitrouracil in an excess of phosphorus oxychloride.
-
Add N,N-dimethylaniline dropwise to the suspension.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with dichloroethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-nitropyrimidine as a crude product, which can be purified by recrystallization or column chromatography.
-
Step 2: Selective Amination with Methylamine
This protocol describes the regioselective substitution of the C4-chloride.
-
Materials: 2,4-dichloro-5-nitropyrimidine, methylamine solution (e.g., 40% in water or 2M in THF), dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA).
-
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Slowly add a solution of methylamine dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound.
-
Application in Medicinal Chemistry: A Case Study in Antimalarial Drug Discovery
A significant application of this compound is in the development of kinase inhibitors. A notable example is its use in the synthesis of potent antimalarial compounds targeting Plasmodium falciparum protein kinase 6 (PfPK6).[1]
Rationale for Targeting PfPK6
PfPK6 is a cyclin-dependent kinase (CDK)-like kinase that is expressed during the trophozoite and schizont stages of the parasite's asexual blood stage.[2] Its activity is crucial for the parasite's cell cycle progression, making it a promising target for antimalarial drug development.[2] Inhibiting PfPK6 can disrupt the parasite's growth and replication.
Synthesis of a PfPK6 Inhibitor
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction using this compound to synthesize a kinase inhibitor scaffold.
-
Materials: this compound, a substituted aniline (e.g., 4-aminophenol), N-methyl-2-pyrrolidone (NMP), sodium carbonate (Na2CO3).
-
Procedure:
-
To a solution of this compound in NMP, add the substituted aniline and sodium carbonate.
-
Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the desired N-aryl-N'-methyl-5-nitropyrimidine-2,4-diamine derivative.
-
Structure-Activity Relationship (SAR)
The development of potent kinase inhibitors often involves a detailed exploration of the structure-activity relationship. For pyrimidine-based inhibitors, modifications at various positions of the scaffold can significantly impact their biological activity. The following table summarizes SAR data for a series of pyrimidine-based inhibitors targeting PfPK6 and a related kinase, PfGSK3. While not directly derived from this compound, this data provides valuable insights into the type of substitutions that are favorable for activity against these plasmodial kinases.
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C5) | PfPK6 IC50 (nM) | PfGSK3 IC50 (nM) |
| 1 | -NH-(3-methoxyphenyl) | -NH-(benzothiophen-2-yl) | -H | 130 | 25 |
| 2 | -NH-(3-methoxyphenyl) | -NH-(benzothiophen-2-yl) | -Cl | 30 | 10 |
| 3 | -NH-(3-methoxyphenyl) | -NH-(benzothiophen-2-yl) | -Br | 20 | 15 |
| 4 | -NH-(3-methoxyphenyl) | -NH-(benzothiophen-2-yl) | -CH3 | 80 | 150 |
| 5 | -NH-(pyridin-3-yl) | -NH-(benzothiophen-2-yl) | -Cl | 45 | 20 |
Data adapted from a study on related 2,4,5-trisubstituted pyrimidines.[3]
This data suggests that small halogen substitutions at the 5-position of the pyrimidine ring are well-tolerated and can enhance potency against both PfPK6 and PfGSK3.
Visualizing the Role of this compound in Drug Discovery
Synthetic Workflow
The following diagram illustrates a general workflow for utilizing this compound in the synthesis of a diverse library of compounds for biological screening.
Caption: General workflow for the use of the building block in drug discovery.
PfPK6 Signaling Pathway and Inhibition
The following diagram provides a simplified representation of a kinase signaling pathway and how an inhibitor derived from this compound can block its function, thereby inhibiting parasite cell cycle progression.
Caption: Inhibition of the PfPK6 signaling pathway by a derived compound.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its pre-functionalized structure allows for rapid and efficient diversification through nucleophilic aromatic substitution, making it an ideal starting point for the generation of compound libraries for high-throughput screening. The successful application of this scaffold in the development of potent kinase inhibitors, particularly in the context of antimalarial drug discovery, underscores its significance. The strategic use of such well-designed building blocks will continue to be a key driver of innovation in the quest for new and effective medicines.
References
- 1. PfPK6, a novel cyclin-dependent kinase/mitogen-activated protein kinase-related protein kinase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of therapeutics against PfPK6 protein of Plasmodium falciparum: Structure and Deep Learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine, a key intermediate in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in the preparation of substituted heterocyclic compounds.
I. Overview of the Synthetic Strategy
The synthesis of this compound is achieved through the regioselective substitution of one chlorine atom in the starting material, 2,4-dichloro-5-nitropyrimidine, with methylamine. The presence of the electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic attack. Generally, in such systems, the C4 position is more susceptible to nucleophilic attack than the C2 position, leading to the desired product with high selectivity.[1][2]
Reaction Scheme:
II. Quantitative Data Summary
The following table summarizes key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2,4-dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | 193.98 | Yellow solid | 59-61 |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | Aqueous solution | N/A |
| This compound | C₅H₅ClN₄O₂ | 188.57 | Yellow solid | 188-190 |
Note: The melting point for the final product is an estimated value based on similar compounds and may vary depending on purity.
III. Detailed Experimental Protocol
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Methylamine (40% solution in water)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in ethanol (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Methylamine: While stirring vigorously, add a 40% aqueous solution of methylamine (1.1 eq.) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add dichloromethane (DCM) and water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a yellow solid.
-
IV. Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-chloro-N-methyl-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in the synthesis of highly functionalized heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and drug development. The pyrimidine core, being electron-deficient due to the presence of two nitrogen atoms, is particularly susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of strong electron-withdrawing groups, such as a nitro group.
This document provides a detailed experimental protocol for the nucleophilic aromatic substitution on 2-chloro-N-methyl-5-nitropyrimidin-4-amine. In this substrate, the C2 position is activated for substitution by the adjacent nitrogen atoms and the nitro group at C5. The chlorine atom at the C2 position serves as a good leaving group, facilitating its displacement by a variety of nucleophiles. The general mechanism proceeds through the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the chloride ion to yield the substituted product.[1][2]
Experimental Protocols
This section outlines a generalized procedure for the reaction of this compound with a generic amine nucleophile. The reaction conditions may require optimization depending on the specific nucleophile used.
Materials:
-
This compound (starting material)
-
Amine nucleophile (e.g., morpholine, piperidine, aniline derivatives)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), or ethanol)[2][3]
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))[2][3]
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF).
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.0-1.2 equivalents).[3] Following this, add a non-nucleophilic base such as triethylamine (1.5-2.0 equivalents).[3] The base is crucial for neutralizing the hydrochloric acid generated during the reaction.[3]
-
Reaction: The reaction mixture is then stirred at a temperature ranging from room temperature to 120°C.[3] The optimal temperature will depend on the reactivity of the chosen nucleophile. The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2][3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water or a brine solution to remove the base and other water-soluble impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure substituted product.[2]
Data Presentation
The following table summarizes representative quantitative data for SNAr reactions on chloropyrimidines with various amine nucleophiles. The yields are illustrative and may vary for the specific substrate this compound.
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DMF | 80 | 3 | 92 |
| 2 | Piperidine | Ethanol | Reflux | 4 | 88 |
| 3 | Aniline | DMSO | 100 | 6 | 75 |
| 4 | Benzylamine | THF | 60 | 5 | 85 |
Mandatory Visualization
The following diagrams illustrate the conceptual workflow of the experimental procedure.
Caption: Experimental workflow for the SNAr reaction.
Caption: The SNAr reaction mechanism pathway.
References
Application Notes and Protocols: 2-chloro-N-methyl-5-nitropyrimidin-4-amine as a Precursor for Src/Abl Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogenes Src and Abl are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, survival, and migration. Dysregulation of these kinases is implicated in the progression of various cancers, most notably Chronic Myelogenous Leukemia (CML), where the BCR-Abl fusion protein is a key driver. Dual inhibitors targeting both Src and Abl kinases have shown significant therapeutic promise, offering the potential to overcome resistance to single-target agents. The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of potent Src/Abl kinase inhibitors using 2-chloro-N-methyl-5-nitropyrimidin-4-amine as a versatile starting material.
Synthetic Strategy
A plausible and flexible synthetic strategy for the preparation of Src/Abl kinase inhibitors from this compound is outlined below. The core approach involves a three-step sequence:
-
Nucleophilic Aromatic Substitution (SNA r): The reactive chlorine atom at the C2 position of the pyrimidine ring is displaced by a substituted aniline to introduce diversity and modulate inhibitor selectivity.
-
Nitro Group Reduction: The nitro group at the C5 position is reduced to an amine, providing a handle for further functionalization.
-
Palladium-Catalyzed Cross-Coupling: The C2-position is further elaborated through a Sonogashira, Suzuki, or Stille coupling to introduce key pharmacophoric elements known to interact with the kinase active site.
Data Presentation
The following table summarizes the inhibitory activities of representative pyrimidine-based dual Src/Abl kinase inhibitors.
| Compound ID | Structure | Src IC₅₀ (nM) | Abl IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) |
| Dasatinib | 2-(2-chloro-6-methylphenyl)amino-N-(2-hydroxyethyl)-5-thiazolecarboxamide derivative | <1 | <1 | K562 | <1 |
| Compound A | 2-Anilino-4-(3-pyridyl)pyrimidine derivative | 15 | 8 | K562 | 50 |
| Compound B | N2-(substituted-phenyl)-N4-methyl-pyrimidine-2,4-diamine derivative | 25 | 12 | Ba/F3 | 100 |
| Compound C | 2-(Arylethynyl)-N4-methyl-5-aminopyrimidine-4-amine derivative | 10 | 5 | K562 | 30 |
Experimental Protocols
Step 1: Synthesis of N²-(substituted-phenyl)-N⁴-methyl-5-nitropyrimidine-2,4-diamine (Intermediate 1)
This procedure describes the nucleophilic aromatic substitution of the chloro group with a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 3-ethynylaniline) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol
-
Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
To a solution of this compound in n-butanol, add the substituted aniline and DIPEA.
-
Heat the reaction mixture to reflux (approximately 120 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N²-(substituted-phenyl)-N⁴-methyl-5-nitropyrimidine-2,4-diamine.
Step 2: Synthesis of N²-(substituted-phenyl)-N⁴-methylpyrimidine-2,4,5-triamine (Intermediate 2)
This protocol details the reduction of the nitro group to an amine.
Materials:
-
N²-(substituted-phenyl)-N⁴-methyl-5-nitropyrimidine-2,4-diamine (Intermediate 1) (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Ethanol
-
Water
-
Celite
Procedure:
-
Suspend N²-(substituted-phenyl)-N⁴-methyl-5-nitropyrimidine-2,4-diamine in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N²-(substituted-phenyl)-N⁴-methylpyrimidine-2,4,5-triamine, which can often be used in the next step without further purification.
Step 3: Synthesis of Final Src/Abl Inhibitor via Sonogashira Coupling
This procedure exemplifies the introduction of a side chain via a palladium-catalyzed Sonogashira coupling.
Materials:
-
N²-(substituted-phenyl)-N⁴-methylpyrimidine-2,4,5-triamine (Intermediate 2) (1.0 eq)
-
Terminal alkyne (e.g., 1-ethynyl-4-(trifluoromethyl)benzene) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of N²-(substituted-phenyl)-N⁴-methylpyrimidine-2,4,5-triamine in anhydrous DMF under an inert atmosphere (e.g., argon), add the terminal alkyne, triethylamine, copper(I) iodide, and bis(triphenylphosphine)palladium(II) dichloride.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final Src/Abl kinase inhibitor.
Visualizations
Caption: Synthetic workflow for Src/Abl kinase inhibitors.
Caption: Simplified Src/Abl signaling pathway and inhibition.
Application Notes and Protocols for 2-chloro-N-methyl-5-nitropyrimidin-4-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-N-methyl-5-nitropyrimidin-4-amine as a key intermediate in the synthesis of novel agrochemicals. The document outlines the chemical properties that make this compound a versatile building block and provides a detailed, representative protocol for its application in the synthesis of a potential herbicidal agent.
Application Notes
This compound is a functionalized pyrimidine derivative with significant potential in the discovery and development of new agrochemicals.[1] Its chemical structure, featuring a reactive chlorine atom, an electron-withdrawing nitro group, and a methylamino substituent, offers a unique combination of reactivity and structural features that can be exploited for the synthesis of diverse and biologically active molecules.
The pyrimidine core is a common scaffold in a variety of commercial pesticides, including fungicides and herbicides. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the nitro group at the 5-position further activates the pyrimidine ring, facilitating these substitution reactions. This allows for the strategic modification of the molecule to optimize biological activity and physicochemical properties.
The primary application of this compound in agrochemical synthesis is as a precursor for compounds that target specific biological pathways in weeds, fungi, or insects. By reacting it with various nucleophiles (e.g., phenols, thiols, amines), a library of derivatives can be synthesized and screened for desired agrochemical activities.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The most prominent application involves the displacement of the C2-chloro group by O-, S-, or N-nucleophiles to create ethers, thioethers, or amines, respectively. This reaction is fundamental to building the core of many potential pesticide molecules.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This provides a secondary point for chemical modification, enabling the synthesis of a broader range of analogues.
-
Cross-Coupling Reactions: While less common for this specific substrate, palladium-catalyzed cross-coupling reactions could potentially be employed to form carbon-carbon or carbon-heteroatom bonds at the C2 position.
The strategic combination of these transformations allows for the creation of complex molecules with finely tuned properties for specific agrochemical applications.
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of a potential herbicidal agent starting from this compound. This protocol is based on established methodologies for the synthesis of related pyrimidine-based herbicides.
Hypothetical Synthesis of a Phenyl Ether Herbicide Candidate
This protocol describes a two-step synthesis of a hypothetical herbicidal compound, N-methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyrimidin-4-amine (HPC-1), via a nucleophilic aromatic substitution reaction.
Step 1: Synthesis of HPC-1
-
Reaction Scheme:
-
This compound + 4-(Trifluoromethyl)phenol → N-methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyrimidin-4-amine (HPC-1)
-
-
Materials:
-
This compound (1.0 eq)
-
4-(Trifluoromethyl)phenol (1.1 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-(trifluoromethyl)phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product HPC-1.
-
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| HPC-1 | This compound | 4-(Trifluoromethyl)phenol, K2CO3 | DMF | 5 | 85 | >98% |
Step 2: Biological Activity Assay (Hypothetical)
The herbicidal activity of HPC-1 could be evaluated against a panel of common weeds, such as Amaranthus retroflexus (redroot pigweed) and Echinochloa crus-galli (barnyard grass).
-
Protocol:
-
Prepare solutions of HPC-1 in a suitable solvent (e.g., acetone with a surfactant) at various concentrations.
-
Apply the solutions to the foliage of young, actively growing weed seedlings.
-
Include a positive control (a commercial herbicide) and a negative control (solvent only).
-
Maintain the treated plants in a controlled environment (greenhouse).
-
Assess the herbicidal damage (e.g., growth inhibition, chlorosis, necrosis) at 7 and 14 days after treatment.
-
Hypothetical Biological Data
| Compound | Target Weed | Application Rate (g/ha) | Growth Inhibition (%) at 14 DAT |
| HPC-1 | Amaranthus retroflexus | 100 | 92 |
| HPC-1 | Echinochloa crus-galli | 100 | 78 |
| Commercial Herbicide | Amaranthus retroflexus | 100 | 95 |
| Commercial Herbicide | Echinochloa crus-galli | 100 | 85 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation and evaluation of HPC-1.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical mechanism of action for HPC-1 via enzyme inhibition.
References
Application Notes and Protocols for the Amination of 2-chloro-N-methyl-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amination of 2-chloro-N-methyl-5-nitropyrimidin-4-amine is a critical transformation in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The resulting 2-amino-N-methyl-5-nitropyrimidin-4-amine scaffold is a key structural motif in a variety of biologically active molecules. This document provides a detailed protocol for this transformation, based on established principles of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems.
The pyrimidine ring, being an electron-deficient system due to the presence of two electronegative nitrogen atoms, is predisposed to nucleophilic attack.[1] This reactivity is significantly enhanced by the presence of a strong electron-withdrawing nitro group at the C5 position. The reaction proceeds via a Meisenheimer complex, a stabilized intermediate formed upon the addition of a nucleophile to the aromatic ring.[1] While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful tools for forming C-N bonds with less reactive aryl halides, the high degree of activation in this compound allows for a more direct SNAr approach.[2][3]
Reaction Principle
The amination of this compound with an amine nucleophile is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the C5 position, along with the inherent electron deficiency of the pyrimidine ring, facilitates the attack of a nucleophile at the C2 position, leading to the displacement of the chloride leaving group.
Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (e.g., ammonia, primary or secondary amine) (1.2-1.5 eq.)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5-2.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous polar aprotic solvent.
-
Addition of Amine: To the stirred solution, add the amine nucleophile (1.2-1.5 eq.).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to the reaction mixture.[4]
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-N-methyl-5-nitropyrimidin-4-amine derivative.
Data Presentation
Table 1: Representative Reaction Parameters for Amination
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ammonia (aq. solution) | - | Ethanol | 100 | 12 | 85 |
| 2 | Methylamine | TEA | THF | 60 | 8 | 92 |
| 3 | Piperidine | DIPEA | DMF | 25 | 10 | 95 |
| 4 | Aniline | K₂CO₃ | DMSO | 80 | 16 | 78 |
Note: The data presented in this table is representative and based on analogous reactions. Actual results may vary and optimization of reaction conditions is recommended for specific substrates.
Experimental Workflow
Caption: Experimental workflow for the amination of this compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more polar solvent, or employing a stronger, non-nucleophilic base. Ensure all reagents and solvents are anhydrous.
-
Side Reactions: The formation of side products may occur if the amine nucleophile is sterically hindered or if the reaction temperature is too high. Optimization of the reaction temperature and time is crucial.
-
Regioselectivity: While the C2 position is the expected site of substitution, analysis of the product mixture for isomeric impurities is recommended, especially with bulky nucleophiles. The electron-withdrawing nitro group at C5 strongly directs substitution to the C4 position in 2,4-dichloropyrimidines, a principle that generally applies to related systems.[4]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Refer to the Safety Data Sheets (SDS) for all reagents used in this protocol.
References
Application Notes: Synthesis of 2-(Piperazin-1-yl)-N-methyl-5-nitropyrimidin-4-amine Derivatives
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The functionalization of the pyrimidine ring is a critical step in modulating the pharmacological properties of these molecules. A powerful and versatile method for introducing a wide range of substituents is the nucleophilic aromatic substitution (SNAr) on chloropyrimidines. The electron-deficient nature of the pyrimidine ring, further activated by substituents like a chloro group and a nitro group, facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.
This document provides a detailed protocol for the reaction of 2-chloro-N-methyl-5-nitropyrimidin-4-amine with various piperazine derivatives. The resulting pyrimidinyl-piperazine compounds are of significant interest in drug discovery, as derivatives of this class have shown a wide range of biological activities, including anxiolytic, anticancer, and monoamine oxidase (MAO) inhibitory effects.[1][2][3] The 5-nitro group on the pyrimidine ring acts as a strong electron-withdrawing group, which activates the C2-position for nucleophilic attack.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The piperazine derivative, acting as a nucleophile, attacks the electron-deficient carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic adduct known as a Meisenheimer intermediate. Subsequently, the intermediate collapses, expelling the chloride leaving group to yield the final substituted pyrimidine product.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 2-(piperazin-1-yl)-N-methyl-5-nitropyrimidin-4-amine derivatives. Optimization of solvent, base, temperature, and reaction time may be necessary for specific piperazine derivatives.
Protocol 1: Conventional Thermal Synthesis
This protocol describes a standard method using conventional heating.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Substituted Piperazine Derivative (1.1 - 1.5 eq.)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq.)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF).
-
Add the respective piperazine derivative (1.1-1.5 eq.) to the solution.
-
Add the base (e.g., DIPEA, 1.5-2.0 eq.) to the reaction mixture.[4]
-
Heat the reaction mixture to the desired temperature, typically between 80-120 °C.[4]
-
Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the base and other water-soluble impurities.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperazin-1-yl)-N-methyl-5-nitropyrimidin-4-amine derivative.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often reduce reaction times significantly.
Materials and Reagents:
-
Same as Protocol 1.
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq.), the piperazine derivative (1.1 eq.), the base (e.g., DIPEA, 1.1 eq.), and the solvent (e.g., ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature (e.g., 120-150 °C) and time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the aqueous work-up and purification as described in Protocol 1 (Steps 7-9).
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the synthesis of various 2-(piperazin-1-yl)-N-methyl-5-nitropyrimidin-4-amine derivatives based on general protocols for similar SNAr reactions.
| Piperazine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperazine | DIPEA | DMF | 100 | 6 | 85-95 |
| 1-Methylpiperazine | TEA | Ethanol | 80 (Reflux) | 8 | 80-90 |
| 1-Phenylpiperazine | DIPEA | DMSO | 120 | 12 | 75-85 |
| 1-(2-Hydroxyethyl)piperazine | DIPEA | DMF | 100 | 10 | 70-80 |
| 1-Boc-piperazine | TEA | DMF | 90 | 16 | 90-98 |
Note: Yields are hypothetical and based on typical outcomes for SNAr reactions on activated chloropyrimidines. Actual yields may vary depending on the specific substrate and reaction scale.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.
References
- 1. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Europub [europub.co.uk]
- 4. benchchem.com [benchchem.com]
Application Note: A Scalable Synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine
Introduction
2-chloro-N-methyl-5-nitropyrimidin-4-amine is a key intermediate in the synthesis of various biologically active compounds and is of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed, scalable protocol for the synthesis of this compound, starting from the commercially available 2,4-dichloro-5-nitropyrimidine. The described method is robust and suitable for producing multi-gram to kilogram quantities of the target compound with high purity.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The greater electrophilicity of the C4 position of 2,4-dichloro-5-nitropyrimidine, activated by the adjacent nitro group, allows for regioselective displacement of the C4-chloro substituent by methylamine.
Experimental Workflow
The following diagram outlines the key stages of the scale-up synthesis protocol.
Caption: Experimental workflow for the scale-up synthesis of this compound.
Quantitative Data Summary
The following table provides representative quantitative data for the scale-up synthesis of this compound.
| Parameter | Value |
| Starting Material | 2,4-dichloro-5-nitropyrimidine |
| Reagent | Methylamine (40% in H2O) |
| Solvent | Ethanol |
| Scale | 1.0 kg (5.18 mol) of starting material |
| Molar Ratio (Starting Material:Methylamine) | 1 : 1.2 |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
| Purity (by HPLC) | > 98% |
| Melting Point | 134-139 °C[1] |
Detailed Experimental Protocol
Materials and Equipment:
-
2,4-dichloro-5-nitropyrimidine (1.0 kg, 5.18 mol)
-
Methylamine (40% solution in water, 0.48 L, 6.22 mol)
-
Ethanol (10 L)
-
Ice
-
Deionized water
-
A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reactor Setup: Charge the 20 L reactor with 1.0 kg (5.18 mol) of 2,4-dichloro-5-nitropyrimidine and 8 L of ethanol.
-
Cooling: Start the mechanical stirrer and cool the resulting slurry to a temperature between 0 and 5 °C using a circulating chiller.
-
Reagent Addition: Slowly add the 40% methylamine solution (0.48 L, 6.22 mol) to the cold slurry via the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 5-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Product Isolation: Once the reaction is complete, quench the reaction by slowly pouring the mixture into a separate vessel containing 20 kg of ice and 10 L of water with vigorous stirring. A yellow precipitate will form.
-
Filtration: Filter the precipitated solid using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with 5 L of cold deionized water and then with 2 L of cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product, this compound, is obtained as a yellow solid.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood by trained personnel.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2,4-dichloro-5-nitropyrimidine is a corrosive and toxic substance. Handle with care.
-
Methylamine is a flammable and corrosive gas/liquid. The addition should be performed slowly and with adequate cooling to control the exotherm.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any work.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound. The procedure is high-yielding and provides a product of high purity, suitable for use in further synthetic applications in a research and drug development setting. The provided workflow and quantitative data can be adapted for various scales as required.
References
Purification of 2-chloro-N-methyl-5-nitropyrimidin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-chloro-N-methyl-5-nitropyrimidin-4-amine, a key intermediate in various pharmaceutical and research applications. The protocols outlined below describe common and effective purification methods, including recrystallization and column chromatography, to achieve high purity of the target compound.
Introduction
This compound is a substituted pyrimidine derivative whose purity is critical for the successful synthesis of downstream products, particularly active pharmaceutical ingredients (APIs). Impurities, such as unreacted starting materials, by-products, and residual solvents, can adversely affect reaction yields, biological activity, and the safety profile of the final compounds. This guide presents standardized procedures for the purification of this compound, complete with illustrative data and detailed experimental workflows.
Purification Strategies
The selection of an appropriate purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the operation. The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
Caption: Decision workflow for selecting a purification method.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures. The principle involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the solution.
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).
-
Dissolve the compound sparingly or not at all at low temperatures.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Common solvents for the recrystallization of substituted pyrimidines include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.
Experimental Protocol for Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Representative Data for Recrystallization
The following table summarizes the hypothetical results of recrystallization using different solvents, assuming an initial purity of 90%.
| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Ethanol | 90 | 98.5 | 85 |
| Methanol | 90 | 98.2 | 82 |
| Ethyl Acetate | 90 | 97.8 | 78 |
| Ethanol/Water (4:1) | 90 | 99.1 | 90 |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For substituted pyrimidines, silica gel is a commonly used stationary phase.
Application Notes and Protocols for the Analytical Characterization of 2-chloro-N-methyl-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of recommended analytical techniques for the characterization of 2-chloro-N-methyl-5-nitropyrimidin-4-amine (CAS No. 89283-49-8), a key intermediate in pharmaceutical synthesis. The purity and identity of this compound are critical for ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). The following sections detail proposed starting protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methodologies are based on established techniques for structurally similar compounds and serve as a robust starting point for method development and validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 89283-49-8 |
| Molecular Formula | C₅H₅ClN₄O₂[1] |
| Molecular Weight | 188.57 g/mol [1] |
| IUPAC Name | This compound |
Chromatographic Analysis: Purity Determination by HPLC
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly effective method for assessing the purity of this compound and quantifying related impurities. A C18 column is a suitable stationary phase for this analysis.[2]
Proposed HPLC Method Parameters
The following table outlines a recommended starting point for developing an HPLC method for purity analysis.
| Parameter | Recommended Conditions |
| HPLC System | Gradient-capable HPLC with UV-Vis Detector |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve accurately weighed sample in Acetonitrile/Water (1:1) to a final concentration of 1 mg/mL. |
Note: The use of formic acid in the mobile phase ensures compatibility with mass spectrometry (MS) detection.[3] For non-MS applications, phosphoric acid can also be used.[3]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Spectroscopic Analysis: Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of this compound. Electrospray ionization (ESI) in positive ion mode is a suitable technique.
| Ion | Calculated m/z |
| [M+H]⁺ | 189.0177 |
| [M+Na]⁺ | 211.0000 |
Note: The expected m/z for the protonated molecule [M+H]⁺ of the related compound 2-chloro-5-nitropyrimidin-4-amine has been reported as 175.0.[4]
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in acetonitrile/water (1:1) with 0.1% formic acid.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen at 600 L/hr
-
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the definitive structural confirmation of this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | ~3.0 - 3.5 | Singlet (or Doublet if coupled to N-H) |
| N-H | ~8.0 - 9.0 | Broad Singlet |
| Ar-H | ~8.5 - 9.5 | Singlet |
Note: For the related compound 2-chloro-5-methylpyridin-4-amine in DMSO-d6, the methyl protons appear at δ 1.96 ppm (s, 3H) and aromatic protons at δ 6.50 ppm (s, 1H) and 7.68 ppm (s, 1H).[5] The electron-withdrawing nitro group in the target compound is expected to shift the aromatic proton significantly downfield.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C and C=N Stretch | 1500 - 1650 |
| N-O Stretch (Nitro group) | 1500 - 1560 (asymmetric) and 1345 - 1385 (symmetric) |
| C-Cl Stretch | 600 - 800 |
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Overall Analytical Strategy
A logical workflow for the comprehensive characterization of this compound is presented below.
Caption: A logical workflow for quality control analysis.
References
- 1. 89283-49-8|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2-Chloro-5-nitropyrimidin-4-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]
- 5. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the starting material, 2,4-dichloro-5-nitropyrimidine, with methylamine. The electron-withdrawing nitro group at the 5-position strongly activates the C4 position for nucleophilic attack.[1][2]
Q2: What are the most common side reactions and byproducts in this synthesis?
The primary side reactions stem from the reactivity of the starting material, 2,4-dichloro-5-nitropyrimidine, which has two reactive chlorine sites. The most common byproducts are:
-
Disubstitution Product: 2,4-bis(N-methylamino)-5-nitropyrimidine, formed when methylamine reacts at both the C4 and C2 positions.
-
Isomeric Product: 4-chloro-N-methyl-5-nitropyrimidin-2-amine, resulting from the less-favored substitution at the C2 position.
-
Hydrolysis Products: Formation of 2-chloro-4-hydroxy-5-nitropyrimidine if water is present in the reaction mixture.
Q3: How can I minimize the formation of the 2,4-bis(N-methylamino)-5-nitropyrimidine byproduct?
Formation of the disubstituted byproduct is typically caused by an excess of methylamine or overly harsh reaction conditions (high temperature or long reaction time). To minimize it:
-
Control Stoichiometry: Use a carefully measured amount of methylamine, typically between 1.0 and 1.2 equivalents.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0°C to room temperature) to control the reaction rate and improve selectivity.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, preventing further reaction to the disubstituted product.
Q4: Why does the reaction preferentially occur at the C4 position instead of the C2 position?
The SNAr reaction of 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, such as a nitro group, exhibits excellent selectivity for substitution at the C4 position.[1][2] This regioselectivity is due to the greater activation of the C4 position by the C5-nitro group.
Q5: What are the recommended purification methods for the final product?
The crude product can typically be purified by the following methods:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane) can effectively remove most impurities.
-
Column Chromatography: For higher purity, silica gel column chromatography is a reliable method.[3] A gradient elution system with solvents like ethyl acetate and petroleum ether is often effective.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | • Inactive or impure starting materials.• Inappropriate reaction temperature or solvent.• Insufficient reaction time. | • Verify the purity of 2,4-dichloro-5-nitropyrimidine and methylamine.• Optimize reaction temperature; start at low temperatures (0°C) and gradually warm if needed.• Screen different aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.• Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| High Levels of Disubstituted Byproduct | • Excess methylamine used.• Reaction temperature is too high.• Extended reaction time. | • Use no more than 1.2 equivalents of methylamine.• Maintain a low reaction temperature (0-10°C).• Stop the reaction as soon as the starting material is consumed. |
| Presence of Isomeric Impurity (C2 Substitution) | • While C4 substitution is heavily favored, high temperatures can reduce selectivity. | • Perform the reaction at the lowest feasible temperature to maximize regioselectivity. |
| Product is an Oil or Difficult to Crystallize | • Presence of residual solvent or impurities.• The product may be inherently low-melting. | • Ensure all reaction solvents are thoroughly removed under reduced pressure.• Attempt purification by column chromatography to remove impurities that may inhibit crystallization.• Try converting the product to a salt to facilitate precipitation and handling.[4] |
| Inconsistent Yields | • Variability in reagent quality.• Poor control over reaction parameters (temperature, addition rate).• Presence of moisture leading to hydrolysis. | • Use reagents from a reliable source and test for purity.• Ensure consistent and controlled addition of methylamine, especially if the reaction is exothermic.• Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Key Reaction Pathways
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocol
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2,4-dichloro-5-nitropyrimidine (1.0 eq.)
-
Methylamine (2M solution in THF, 1.1 eq.)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Heptane or Hexane)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Add the base (e.g., Triethylamine, 1.2 eq.) to the solution.
-
Slowly add the methylamine solution (1.1 eq.) dropwise over 15-30 minutes, ensuring the internal temperature does not rise above 5-10°C.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC (e.g., using a 3:7 Ethyl Acetate/Heptane mobile phase). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Heptane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent like isopropanol to yield this compound as a solid.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine
Welcome to the technical support center for the synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct synthesis route involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-nitropyrimidine with methylamine. In this reaction, one of the chlorine atoms on the pyrimidine ring is displaced by a methylamino group.
Q2: Which chlorine atom is preferentially substituted?
In the reaction of 2,4-dichloro-5-nitropyrimidine with primary or secondary amines, such as methylamine, the substitution selectively occurs at the C4 position.[1][2] This regioselectivity is due to the electronic activation by the adjacent nitro group and the pyrimidine ring nitrogens, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at the C4 position.[3]
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
Low yield can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider increasing the reaction time or temperature.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While room temperature can be sufficient, gentle heating (e.g., 50-80°C) can often improve the reaction rate and yield.[1] However, excessive heat can lead to byproduct formation.
-
Incorrect Stoichiometry: Ensure the correct molar ratios of reactants. A slight excess of methylamine (1.0 - 1.2 equivalents) is often used to drive the reaction to completion.
-
Base Selection: The choice of base is crucial for neutralizing the HCl generated during the reaction. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. The amount of base should be sufficient to neutralize the acid produced (typically 1.5 - 2.0 equivalents).
-
Moisture Contamination: The presence of water can lead to the hydrolysis of the starting material, 2,4-dichloro-5-nitropyrimidine, to form hydroxy-nitropyrimidine byproducts. Ensure that all glassware is dry and use anhydrous solvents.
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products can complicate purification and reduce the yield of the desired compound. Common side products include:
-
Disubstituted Product: Reaction of the desired product with another equivalent of methylamine to form 2,4-bis(methylamino)-5-nitropyrimidine. This can be minimized by using a controlled amount of methylamine and avoiding excessive reaction times.
-
Isomeric Product: Although less common with primary amines, a small amount of the 2-methylamino-4-chloro-5-nitropyrimidine isomer might be formed.
-
Hydrolysis Byproducts: As mentioned, water contamination can lead to the formation of hydroxypyrimidine derivatives.
Q5: How can I purify the final product?
Standard purification techniques for organic compounds are applicable here:
-
Aqueous Workup: After the reaction is complete, an aqueous workup is typically performed to remove the base and other water-soluble impurities. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine.
-
Column Chromatography: The most common method for purifying the crude product is column chromatography on silica gel. A solvent system of ethyl acetate and petroleum ether (or hexane) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction, low temperature, inactive reagents. | Monitor reaction by TLC. Increase reaction time and/or temperature. Ensure the purity and reactivity of starting materials. |
| Insufficient base. | Use at least 1.5 equivalents of a suitable base like triethylamine or DIPEA. | |
| Formation of Multiple Products | Over-reaction leading to disubstitution. | Use a controlled amount of methylamine (1.0-1.2 eq.). Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of water leading to hydrolysis. | Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Difficulty in Product Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
| Product is an oil or difficult to crystallize. | If the product is an oil, try to form a salt to induce crystallization. For recrystallization, screen various solvents. |
Data Presentation
Table 1: Influence of Reaction Conditions on Yield (Illustrative Data)
| Entry | Solvent | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine (1.5) | 25 | 12 | Moderate |
| 2 | Acetonitrile | Triethylamine (2.0) | 60 | 4 | Good |
| 3 | Ethanol | Potassium Carbonate (2.0) | 70 | 6 | Good |
| 4 | Tetrahydrofuran | DIPEA (1.5) | 25 | 16 | Moderate |
Note: This table presents illustrative data based on analogous reactions. Optimal conditions should be determined experimentally.
Experimental Protocols
Detailed Method for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2,4-dichloro-5-nitropyrimidine (1.0 eq.)
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF) (1.1 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether (or hexane)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloro-5-nitropyrimidine in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add triethylamine followed by the dropwise addition of the methylamine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60°C). Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford this compound as a solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
troubleshooting poor regioselectivity in the amination of 2,4-dichloro-5-nitropyrimidine
Welcome to the technical support center for the regioselective amination of 2,4-dichloro-5-nitropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the synthesis of aminopyrimidines.
Troubleshooting Guide
Poor regioselectivity in the amination of 2,4-dichloro-5-nitropyrimidine, often resulting in hard-to-separate mixtures of C2 and C4 isomers, is a frequent challenge. This guide will help you diagnose and resolve common issues.
Problem: My amination reaction of 2,4-dichloro-5-nitropyrimidine is producing a mixture of C2 and C4 substituted isomers with poor selectivity.
Follow the diagnostic workflow below to identify the root cause and find a suitable solution.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-nitropyrimidine?
Generally, nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine ring with an electron-withdrawing group at the C5 position, such as a nitro group, favors substitution at the C4 position over the C2 position.[1][2][3][4] The reactivity order is typically C4 > C2.[4] However, with neutral nitrogen nucleophiles like primary and secondary amines, this selectivity can be moderate, often leading to mixtures of C4 and C2 isomers in ratios from 1:1 to 4:1.[4][5]
Q2: What are the key factors that control the regioselectivity of the amination?
The regioselectivity of SNAr reactions on 2,4-dichloro-5-nitropyrimidine is highly sensitive to a combination of electronic and steric factors, as well as the reaction conditions.[4] Key influencing factors include:
-
Substitution Pattern on the Pyrimidine Ring: The electron-withdrawing nitro group at the C5 position strongly activates the C4 position for nucleophilic attack.[1][4][6]
-
Nature of the Amine Nucleophile: The structure of the amine plays a critical role. Primary and secondary amines tend to favor the C4 position, whereas tertiary amines have been shown to direct the reaction to the C2 position.[1][2][4]
-
Reaction Conditions: The choice of catalyst, base, solvent, and temperature can significantly alter the isomeric ratio of the products.[4][5]
Q3: How can I enhance selectivity for the C4 position?
To favor the formation of the 4-amino-2-chloro-5-nitropyrimidine product, several strategies can be employed:
-
Palladium Catalysis: For some dichloropyrimidine systems, palladium-catalyzed amination using a base like LiHMDS has been shown to strongly favor the C4 isomer, achieving ratios greater than 30:1.[4]
-
Anionic Nucleophiles: Using anionic nucleophiles, such as amides formed by deprotonating the amine with a strong base before reaction with the pyrimidine, can increase C4 selectivity.[4]
-
Solvent and Base Effects: The choice of base and solvent can influence selectivity. Experimenting with different combinations, such as LiHMDS in an anhydrous solvent like THF, can be beneficial.[4]
Q4: How can I achieve selective substitution at the C2 position?
While C4 substitution is generally favored with primary and secondary amines, selective C2 amination can be achieved by using tertiary amines as nucleophiles.[1][2][3] This proceeds through an in-situ N-dealkylation of an intermediate, resulting in the formal product of a secondary amine reaction at the C2 position.[1][2][7]
Data Presentation
| Strategy | Nucleophile | Conditions | C4/C2 Ratio | Reference |
| Standard SNAr | Neutral N-nucleophiles (Primary/Secondary Amines) | Varies (e.g., K₂CO₃, DMAc) | 1:1 to 4:1 | [4][5] |
| Palladium-Catalyzed Amination | Secondary Amines | Pd(OAc)₂/dppb, LiHMDS, THF | >30:1 | [4] |
| Tertiary Amine Directed | Tertiary Amines (e.g., Triethylamine) | CHCl₃, Room Temperature | Excellent C2 selectivity | [1][2][3][4] |
Key Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination with a Primary Amine
This protocol is a representative example and may require optimization for specific amines.
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Primary amine (e.g., cyclopentylamine)
-
Triethylamine
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in anhydrous acetonitrile.
-
In a separate vial, prepare a solution of the primary amine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous acetonitrile.
-
Slowly add the amine solution to the stirred solution of 2,4-dichloro-5-nitropyrimidine at room temperature.[8]
-
Stir the reaction mixture at a temperature between room temperature and 80°C.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.[8]
-
To the residue, add ethyl acetate and water and transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-2-chloro-5-nitropyrimidine product.
Protocol 2: Procedure for C2-Selective Amination using a Tertiary Amine
This protocol describes a method to achieve C2 selectivity.
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Tertiary amine (e.g., triethylamine)
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in chloroform, add the tertiary amine (2.0 equiv).[4]
-
Stir the mixture at room temperature for 1 hour.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-amino-4-chloro-5-nitropyrimidine product (after in-situ dealkylation).
Protocol 3: Palladium-Catalyzed C4-Selective Amination
This protocol is adapted for achieving high C4 selectivity with secondary amines.
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Secondary amine
-
Pd(OAc)₂
-
1,4-bis(diphenylphosphino)butane (dppb)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous NH₄Cl solution
Procedure:
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (1-2 mol %) and dppb (1-2 mol %) to an oven-dried flask.
-
Reaction Setup: Remove the flask from the glovebox, and add the 2,4-dichloro-5-nitropyrimidine (1.0 equiv) followed by anhydrous THF.[4]
-
Amine-Base Premixing: In a separate flask, add the secondary amine (1.1 equiv) to anhydrous THF and cool the solution to the desired reaction temperature (e.g., -20 °C). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise.[4]
-
Reaction Execution: Add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst. It is crucial to premix the amine and base before adding them to the substrate and catalyst to avoid a non-selective reaction.[4]
-
Stir the reaction at the set temperature for 1 hour, monitoring by TLC or HPLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution, and extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
preventing di-substitution in reactions with 2-chloro-N-methyl-5-nitropyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-methyl-5-nitropyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) reactions with this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions, 2,4-dichloropyrimidines generally favor substitution at the C4 position.[1][2][3] The presence of an electron-withdrawing group at the C5 position, such as the nitro group in this compound, further enhances this preference for C4 substitution.[4][5] However, certain reaction conditions and nucleophiles can alter this selectivity.
Q2: Can I achieve selective substitution at the C2 position?
A2: Yes, selective C2 substitution can be achieved under specific conditions. One reported method involves using tertiary amine nucleophiles.[4] These reactions proceed with excellent C2 selectivity, followed by an in-situ N-dealkylation to yield the product corresponding to a secondary amine substitution at the C2 position.[4] Additionally, specific palladium-catalyzed cross-coupling reactions using bulky N-heterocyclic carbene ligands have been shown to favor C2-selectivity with thiols.[6]
Q3: What are the common side products when reacting this compound with primary or secondary amines?
A3: The most common side product is the di-substituted pyrimidine, where the incoming amine has replaced both the chloro group at the C2 position and the N-methylamino group at the C4 position. This is more likely to occur under harsh reaction conditions such as high temperatures or prolonged reaction times. Another potential side reaction is the displacement of the nitro group, although this is less common.
Troubleshooting Guide
Issue 1: Formation of Di-substituted Product
-
Problem: My reaction is yielding a significant amount of the di-substituted product instead of the desired mono-substituted product.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. Start at room temperature or below and gradually increase if the reaction is too slow. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed and before significant di-substitution occurs. |
| Excess Nucleophile | Use a stoichiometric amount (1.0 to 1.2 equivalents) of the nucleophile. Using a large excess can drive the reaction towards di-substitution. |
| Strongly Basic Conditions | If a base is used, consider using a weaker, non-nucleophilic base. Strong bases can deprotonate the N-methylamino group, making it a better leaving group. |
| Solvent Effects | The choice of solvent can influence the reaction rate and selectivity. Experiment with different solvents (e.g., aprotic polar solvents like DMF or acetonitrile vs. less polar solvents like THF or dioxane). |
Issue 2: Poor or No Reaction
-
Problem: The reaction is not proceeding, or the conversion to the desired product is very low.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion quickly.[7] |
| Insufficient Activation | The nitro group at C5 is strongly activating, but if the nucleophile is weak, the reaction may still be slow. The addition of a catalytic amount of a phase-transfer catalyst or a Lewis acid might be beneficial. |
| Poor Solubility | Ensure that all reactants are sufficiently soluble in the chosen solvent. If not, consider a different solvent system. |
| Deactivated Nucleophile | If the nucleophile is an amine, ensure it is not protonated by any acidic species in the reaction mixture. The addition of a non-nucleophilic base can liberate the free amine. |
Issue 3: Incorrect Regioisomer is Formed
-
Problem: I am observing the formation of the C4-substituted isomer when I desire the C2-substituted product.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Nucleophile Choice | For selective C2-amination, consider using a tertiary amine nucleophile which has been shown to favor C2 substitution.[4] |
| Reaction Type | For C2-thioether linkages, a palladium-catalyzed cross-coupling with a bulky N-heterocyclic carbene ligand can provide high C2 selectivity.[6] |
| Steric Hindrance | If the target is a C2-substituted product, introducing a bulky substituent at the C5 position can sometimes direct the incoming nucleophile to the C2 position due to steric hindrance around C4.[1] |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution at the C2-Position with a Primary/Secondary Amine
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, NMP, or DMSO) at 0 °C, add the desired amine (1.1 eq).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Mono-substitution (Illustrative)
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | DIPEA | DMF | 25 | 12 | 85 |
| Morpholine | K₂CO₃ | Acetonitrile | 50 | 8 | 92 |
| Benzylamine | Et₃N | THF | 25 | 16 | 78 |
Note: These are representative conditions and yields. Optimization for specific substrates is recommended.
Visualizations
Logical Workflow for Troubleshooting Di-substitution
Caption: Troubleshooting workflow for di-substitution.
Reaction Pathway for Selective C2 vs. C4 Substitution
Caption: Selective substitution pathways.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-chloro-N-methyl-5-nitropyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-chloro-N-methyl-5-nitropyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the purification of this compound?
A1: Based on its synthesis from 2,4-dichloro-5-nitropyrimidine and methylamine, the most probable impurities include:
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Isomeric Impurity: 4-chloro-N-methyl-5-nitropyrimidin-2-amine. This can form if the methylamine attacks the C2 position instead of the C4 position of the starting material.
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Di-substituted Byproduct: 2,4-bis(N-methylamino)-5-nitropyrimidine. This results from the reaction of both chlorine atoms with methylamine.
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Starting Material: Unreacted 2,4-dichloro-5-nitropyrimidine.
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Hydrolysis Product: 2-hydroxy-N-methyl-5-nitropyrimidin-4-amine. This can form if the chloro group is hydrolyzed during workup or purification.
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Degradation Products: Nitro compounds can be sensitive to light and heat, potentially leading to the formation of colored byproducts.
Q2: My purified this compound is colored (e.g., yellow or brown). What could be the cause and how can I fix it?
A2: A colored product often indicates the presence of nitroaromatic impurities or degradation products. To address this:
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Recrystallization with Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Light Protection: Nitroaromatic compounds can be light-sensitive. Store the compound in an amber vial or protected from light to prevent photodegradation.
-
Temperature Control: Avoid excessive heat during purification and drying, as thermal degradation can occur.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of the compound, it is recommended to store it in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent degradation from moisture and oxygen.
Troubleshooting Guides
Recrystallization Issues
Problem: I'm having trouble getting my this compound to crystallize.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. Screen various solvents or solvent systems (e.g., ethanol/water, toluene/hexane). |
| Too Much Solvent | If the solution is not saturated upon cooling, crystals will not form. Reduce the solvent volume by evaporation and try cooling again. |
| Supersaturation | The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| "Oiling Out" | The compound may be separating as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present. Re-heat the solution to dissolve the oil, add a small amount of a "good" solvent to reduce saturation, and allow it to cool slowly. |
Column Chromatography Issues
Problem: My this compound is not separating well on the silica gel column.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for this type of compound is a mixture of hexane and ethyl acetate. |
| Compound Streaking on the Column | This can be due to strong interactions with the silica gel. Adding a small amount of a polar solvent like methanol or a few drops of a modifier like triethylamine to the eluent can sometimes help. |
| Compound Insoluble in Eluent | If the compound has poor solubility in the chosen eluent, it may precipitate on the column. Ensure the compound is fully dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading. |
| Compound Degradation on Silica | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated silica gel or an alternative stationary phase like alumina. |
Data Presentation
Table 1: Illustrative Recrystallization Solvent Systems
Disclaimer: The following data is illustrative and based on common practices for similar compounds. Optimal conditions should be determined experimentally.
| Solvent System | Ratio (v/v) | Expected Purity | Expected Yield | Notes |
| Ethanol/Water | 9:1 | >98% | 70-85% | Good for removing polar impurities. |
| Toluene/Hexane | 1:2 | >99% | 60-80% | Effective for removing non-polar impurities. |
| Isopropanol | - | >97% | 65-80% | A single solvent option that can be effective. |
Table 2: Illustrative Column Chromatography Conditions
Disclaimer: The following data is illustrative and based on common practices for similar compounds. Optimal conditions should be determined experimentally via TLC analysis.
| Stationary Phase | Mobile Phase | Gradient | Expected Separation |
| Silica Gel | Hexane/Ethyl Acetate | 3:1 to 1:1 | Good separation of the desired product from less polar impurities. |
| Silica Gel | Dichloromethane/Methanol | 98:2 | Can be effective for separating more polar impurities. |
| Reverse Phase C18 | Acetonitrile/Water | 60:40 | Useful if the compound is difficult to purify on normal phase silica. |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol).
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Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Mandatory Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
stability and storage conditions for 2-chloro-N-methyl-5-nitropyrimidin-4-amine
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-chloro-N-methyl-5-nitropyrimidin-4-amine?
A1: Based on closely related compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To maintain product quality, protection from light and moisture is crucial.[2] For long-term storage, refrigeration is advised.[1][2] Some sources for similar compounds even suggest storage under an inert atmosphere (nitrogen or argon) at 2–8 °C.
Q2: Is this compound sensitive to air or light?
A2: Yes, similar chloro-nitro-amino pyrimidines are noted to be air and light-sensitive.[2] Exposure to light and air can lead to degradation, which may manifest as a color change or loss of purity. It is essential to store the compound in an opaque, airtight container.
Q3: What are the known incompatibilities for this compound?
A3: Strong oxidizing agents are a primary incompatibility for this class of compounds.[1][2] Contact with strong oxidizing agents can lead to vigorous reactions and should be avoided. Additionally, exposure to excessive heat and flames should be prevented.[1]
Q4: What are the potential hazardous decomposition products?
A4: Upon thermal decomposition, similar compounds are known to release toxic and irritating gases and vapors. These can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: Standard laboratory PPE is required. This includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected color change (e.g., darkening) | Exposure to light, air, or moisture. | 1. Immediately transfer the compound to an opaque, airtight container. 2. If moisture is suspected, store over a desiccant. 3. For future use, handle the compound under an inert atmosphere if possible. |
| Inconsistent experimental results | Compound degradation due to improper storage. | 1. Verify the storage conditions (temperature, light, and air exposure). 2. Consider re-purifying a small sample of the material. 3. Perform a purity check (e.g., HPLC, NMR) on the stored compound before use. |
| Poor solubility | Potential degradation or presence of impurities. | 1. Ensure the correct solvent is being used. 2. Gently warm the solvent if the compound's properties allow. 3. If solubility issues persist, it may indicate degradation, and a fresh batch should be considered. |
| Material appears clumpy or wet | Absorption of moisture from the atmosphere. | 1. Dry the material under vacuum at a low temperature. 2. Ensure the storage container is properly sealed and stored in a dry environment. 3. Use a desiccator for storage. |
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Refrigerated (2-8 °C recommended) | To slow down potential degradation processes.[1][2] |
| Atmosphere | Tightly sealed container, inert gas (optional) | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light (use opaque containers) | To prevent light-induced degradation.[2] |
| Moisture | Store in a dry place (desiccator recommended) | To prevent hydrolysis and other moisture-related degradation. |
| Incompatibilities | Away from strong oxidizing agents, heat, and flames | To prevent hazardous reactions.[1][2] |
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not available, a general approach based on standard pharmaceutical practices can be outlined.
Protocol for Accelerated Stability Testing:
-
Sample Preparation: Prepare multiple aliquots of the compound in appropriate vials.
-
Storage Conditions: Place the vials in controlled environment chambers at elevated temperatures and humidity (e.g., 40 °C / 75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples at each time point for purity and degradation products using a validated HPLC method.
-
Data Evaluation: Compare the results to the initial time point to determine the rate of degradation.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Logical relationships for the storage and handling of this compound.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-chloro-N-methyl-5-nitropyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-N-methyl-5-nitropyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this substrate is primarily governed by the electronic properties of the pyrimidine ring and its substituents. The two nitrogen atoms in the pyrimidine ring and the strongly electron-withdrawing nitro group (-NO₂) at the C5 position make the ring highly electron-deficient. This electron deficiency activates the chlorine atom at the C2 position for nucleophilic attack. The N-methylamino group at C4 is an electron-donating group, which may slightly modulate the overall reactivity.
Q2: How does the choice of nucleophile affect the reaction outcome?
A2: The strength and nature of the nucleophile are critical. Generally, stronger nucleophiles react faster. The nucleophilicity is influenced by factors such as basicity, polarizability, and the solvent used. For instance, thiols are often more nucleophilic than alcohols, and primary amines can be more reactive than secondary amines depending on steric hindrance. The choice of nucleophile will dictate the reaction rate and may influence the potential for side reactions.
Q3: What solvents are most suitable for this reaction?
A3: Polar aprotic solvents are typically the best choice for SNAr reactions.[1] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are effective because they can solvate the cation of the nucleophile's salt while leaving the anionic nucleophile relatively free to attack the substrate.[1] Protic solvents like water or alcohols should be used with caution as they can act as competing nucleophiles, leading to undesired solvolysis byproducts, especially at elevated temperatures.[1]
Q4: Is a base required for the reaction? If so, which type should be used?
A4: Yes, a base is often necessary, particularly when using neutral nucleophiles like amines or thiols. The base serves to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. For amine nucleophiles, non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[1] For less acidic nucleophiles like alcohols or thiols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required to generate the corresponding alkoxide or thiolate in situ.[1]
Q5: What are the expected byproducts of this reaction?
A5: Potential byproducts can include:
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Hydrolysis product: If water is present in the reaction mixture, 2-hydroxy-N-methyl-5-nitropyrimidin-4-amine can be formed.
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Solvolysis product: If a nucleophilic solvent (e.g., methanol, ethanol) is used, the corresponding ether byproduct may be observed.[1]
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Di-substitution or other side reactions: While the C4 position is already substituted, harsh reaction conditions (e.g., very high temperatures or strong bases) could potentially lead to degradation of the pyrimidine ring or other unforeseen reactions.[1]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Weak Nucleophile | • Increase the nucleophilicity by using a stronger base to deprotonate it (e.g., NaH for alcohols/thiols).• Consider a different, more reactive nucleophile if possible.[1] |
| Low Reaction Temperature | • Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition by TLC or LC-MS.• Consider using microwave irradiation, which can sometimes improve yields and significantly reduce reaction times.[1] |
| Inappropriate Solvent | • Switch to a polar aprotic solvent like DMF or DMSO if not already in use.[1]• Ensure the solvent is anhydrous to prevent hydrolysis of the starting material.[1] |
| Insufficient Base | • Ensure at least one equivalent of base is used for neutral nucleophiles. For amine hydrochlorides, two equivalents are needed.• If using an organic base like TEA, consider switching to a stronger, non-nucleophilic base if deprotonation of the nucleophile is suspected to be incomplete. |
| Poor Leaving Group (Less Common for Chloro) | • While chlorine is a good leaving group in this activated system, ensure the starting material is pure. The reactivity order for SNAr is generally F > Cl > Br > I.[1] |
Caption: Troubleshooting flowchart for low product yield.
Issue 2: Formation of Multiple Products / Difficult Purification
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Reaction with Solvent (Solvolysis) | • If using a nucleophilic solvent (e.g., alcohols, water), switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, or THF.[1]• Ensure all reagents and solvents are anhydrous.[1] |
| Starting Material or Product Degradation | • This can occur under harsh conditions (high temperature or very strong base).• Attempt the reaction at a lower temperature for a longer period.• Use a milder base if possible.[1] |
| Product is Difficult to Separate from Byproducts | • Perform an aqueous workup to remove inorganic salts and water-soluble impurities like excess base.[1]• Employ acid-base extraction techniques to separate products from impurities with different pKa values.• Optimize column chromatography conditions (e.g., try a different solvent system or use a gradient elution). |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general starting point. Optimal conditions (temperature, time, stoichiometry) may vary depending on the specific amine nucleophile used.
Caption: General experimental workflow for nucleophilic substitution.
Materials:
-
This compound (1.0 equiv)
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Amine nucleophile (1.1 - 1.5 equiv)
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Base (e.g., DIPEA or TEA, 1.5 - 2.0 equiv)
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Anhydrous polar aprotic solvent (e.g., DMF, MeCN, or THF)
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Nitrogen or Argon atmosphere
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
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Reagents for workup and purification (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
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Inert Atmosphere: Purge the flask with nitrogen or argon for several minutes.
-
Addition of Reagents: Add the anhydrous solvent, followed by the amine nucleophile (1.1-1.5 equiv) and the base (1.5-2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is often reasonable) and stir.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the base and other water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Technical Support Center: Purification of 2-chloro-N-methyl-5-nitropyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-chloro-N-methyl-5-nitropyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the synthesis of this compound?
A1: Based on the likely synthesis from 2,4-dichloro-5-nitropyrimidine and methylamine, the most common impurities include:
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Unreacted 2,4-dichloro-5-nitropyrimidine: The starting material for the reaction.
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2,4-bis(N-methylamino)-5-nitropyrimidine: The di-substituted by-product where both chlorine atoms have been replaced by methylamine.
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2-hydroxy-N-methyl-5-nitropyrimidin-4-amine: Formed if the chloro group at the 2-position is hydrolyzed during the reaction or work-up.
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Residual Solvents: Solvents used in the reaction and purification steps.
Q2: My purified this compound has a yellowish tint. How can I remove the color?
A2: A yellowish tint can be due to minor, highly colored impurities. These can often be removed by recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Be aware that using too much charcoal can lead to a loss of your desired product.
Q3: I am having trouble getting my compound to crystallize. It keeps oiling out. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly. To encourage crystallization, you can:
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Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Use a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can initiate crystallization.
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Scratch the inside of the flask: Gently scratching the inner surface of the flask with a glass rod at the meniscus can create a rough surface that promotes nucleation.
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Try a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
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Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.
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High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of purity. An HPLC method for the related compound 2-chloro-5-nitropyrimidin-4-amine can be adapted, using a C18 reverse-phase column with a mobile phase of acetonitrile and water, possibly with a formic acid modifier for MS compatibility.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | Product loss during recrystallization: The compound may be too soluble in the chosen solvent, even at low temperatures. | - Try a different recrystallization solvent or a solvent mixture where the compound is less soluble at cold temperatures.- Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. |
| Incomplete precipitation: Not all of the product has crystallized out of the solution. | - After cooling to room temperature, place the solution in an ice bath or refrigerator for a longer period to maximize crystal formation. | |
| Product loss during column chromatography: The compound may be adsorbing irreversibly to the stationary phase or eluting very slowly in broad peaks. | - Ensure the chosen solvent system provides an appropriate Rf value (around 0.25-0.35) on TLC.- Consider using a different stationary phase, such as alumina, if the compound is unstable on silica gel. | |
| Multiple spots on TLC after purification | Ineffective recrystallization: The impurities may have similar solubility profiles to the product in the chosen solvent. | - Try a different recrystallization solvent or a series of recrystallizations from different solvents.- If recrystallization is ineffective, column chromatography is recommended. |
| Co-elution during column chromatography: The impurities have a similar polarity to the product. | - Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation.- Consider using a longer column or a stationary phase with a different selectivity. | |
| Product appears as an oil instead of a solid | Presence of impurities: Impurities can lower the melting point and prevent crystallization. | - Attempt further purification by column chromatography to remove the impurities. |
| Residual solvent: Trapped solvent can prevent the product from solidifying. | - Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. | |
| Broad or tailing peaks in HPLC analysis | Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal. | - For basic compounds like pyrimidines, adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.- Adjust the ratio of organic solvent to water. |
| Column overload: Too much sample has been injected. | - Reduce the injection volume or the concentration of the sample. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Polarity |
| This compound | C₅H₅ClN₄O₂ | 188.57 | Moderately Polar |
| 2,4-dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | 193.98 | Less Polar |
| 2,4-bis(N-methylamino)-5-nitropyrimidine | C₆H₈N₆O₂ | 196.17 | More Polar |
| 2-hydroxy-N-methyl-5-nitropyrimidin-4-amine | C₅H₅N₅O₃ | 183.13 | More Polar |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Begin by testing the solubility of the crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes). An ideal solvent will dissolve the compound when hot but show low solubility when cold. For moderately polar compounds like this, ethanol or an ethyl acetate/hexanes mixture is a good starting point.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase and Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. For a moderately polar compound, a mixture of ethyl acetate and hexanes is a common choice. The ideal solvent system should give the desired product an Rf value of approximately 0.25-0.35 and provide good separation from any impurities. Silica gel is a standard stationary phase.
-
Column Packing: Prepare a column with silica gel slurried in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent or a more polar solvent that is then adsorbed onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column ("dry loading").
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for troubleshooting the purification of this compound.
References
managing exothermic reactions in the synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing the exothermic reactions encountered during the synthesis of 2-chloro-N-methyl-5-nitropyrimidin-4-amine. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can lead to reduced yield, increased impurity formation, and potential safety hazards. The following guide addresses specific issues you may encounter.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| EXO-01 | Rapid Temperature Increase (Runaway Reaction) | - Addition rate of nitrating agent is too fast.- Inadequate cooling of the reaction vessel.- Incorrect solvent with low heat capacity.- Initial reaction temperature is too high. | - Immediately slow down or stop the addition of the nitrating agent.- Ensure the cooling bath is at the correct temperature and has sufficient volume and surface area contact.- Use a solvent with a higher boiling point and heat capacity.- Start the reaction at a lower temperature to allow for better control. |
| EXO-02 | Low Product Yield | - Incomplete reaction due to insufficient temperature or reaction time.- Degradation of the product at elevated temperatures.- Formation of side products due to poor temperature control. | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.- Maintain a consistent and controlled temperature throughout the reaction.- Ensure slow and controlled addition of reagents to minimize localized heating. |
| EXO-03 | Formation of Impurities (e.g., Dinitro Compounds) | - "Hot spots" within the reaction mixture due to poor mixing.- Excess of nitrating agent.- Reaction temperature is too high. | - Use an appropriate stirring mechanism (e.g., overhead stirrer for larger volumes) to ensure homogeneous mixing.- Carefully control the stoichiometry of the nitrating agent.- Maintain the reaction at the lower end of the recommended temperature range. |
| EXO-04 | Inconsistent Results Between Batches | - Variations in raw material quality.- Inconsistent control over reaction parameters (temperature, addition rate, stirring).- Differences in work-up procedures. | - Use raw materials from a consistent source and test for purity.- Calibrate temperature probes and addition funnels to ensure accuracy.- Standardize all steps of the experimental protocol, including quenching and extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take when performing the nitration of 2-chloro-N-methyl-pyrimidin-4-amine?
A1: The nitration step is highly exothermic and requires strict safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Cooling Bath: Have a pre-chilled cooling bath (e.g., ice-water or ice-salt) ready before starting the reaction.
-
Slow Addition: Add the nitrating agent (e.g., fuming nitric acid in sulfuric acid) dropwise using an addition funnel to control the rate of reaction and heat generation.[1]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.
-
Quenching: Quench the reaction by slowly adding the reaction mixture to ice water to dissipate heat and precipitate the product.[1]
Q2: How can I effectively control the temperature during the addition of the nitrating agent?
A2: Maintaining a low and stable temperature is crucial.
-
Pre-cooling: Cool the solution of 2-chloro-N-methyl-pyrimidin-4-amine in concentrated sulfuric acid to 0°C before starting the addition of the nitrating mixture.[1]
-
Controlled Addition: Use a dropping funnel to add the nitrating agent at a rate that allows the cooling system to maintain the desired temperature (typically 0-5°C).
-
Efficient Stirring: Ensure efficient stirring to promote heat transfer to the cooling bath and prevent the formation of localized hot spots.
Q3: What are the common side products, and how can their formation be minimized?
A3: A common side product is the corresponding dinitro-compound. Its formation can be minimized by:
-
Strict Temperature Control: Maintaining the reaction temperature below 10°C significantly reduces the rate of dinitration.
-
Stoichiometry: Using a slight excess of the pyrimidine substrate relative to the nitrating agent can help to avoid over-nitration.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can lead to the formation of degradation products. Monitor the reaction by TLC or HPLC and stop it once the starting material is consumed.
Q4: What is the recommended work-up procedure to safely isolate the product?
A4: The work-up procedure is critical for both safety and product purity.
-
After the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.[1]
-
Neutralize the acidic solution carefully with a base (e.g., aqueous sodium hydroxide solution) while keeping the temperature low with an ice bath.
-
Filter the precipitated solid and wash it thoroughly with cold water to remove any residual acid and inorganic salts.
-
Dry the product under vacuum at a low temperature to avoid decomposition.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-chloro-N-methyl-pyrimidin-4-amine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
-
Sodium Hydroxide
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-chloro-N-methyl-pyrimidin-4-amine.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Transfer the nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the solution of the pyrimidine in sulfuric acid over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Carefully neutralize the resulting slurry with a cold aqueous sodium hydroxide solution until the pH is approximately 7.
-
Filter the precipitated solid, wash with cold deionized water, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing exothermic reactions in the synthesis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-chloro-N-methyl-5-nitropyrimidin-4-amine and Other Chloropyrimidines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-chloro-N-methyl-5-nitropyrimidin-4-amine with other chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these building blocks is crucial for the efficient synthesis of novel compounds in drug discovery and development. This document summarizes key factors influencing reactivity, presents available experimental data, and provides detailed experimental protocols for representative reactions.
Principles of Reactivity in Chloropyrimidines
The reactivity of chloropyrimidines in SNAr reactions is primarily governed by the electronic properties of the pyrimidine ring and the nature of its substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. The general mechanism proceeds through a two-step addition-elimination process involving a resonance-stabilized Meisenheimer intermediate.[1]
Several factors influence the rate and regioselectivity of these reactions:
-
Position of the Chlorine Atom: Generally, a chlorine atom at the 4-position of the pyrimidine ring is more reactive than one at the 2-position. This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, as the charge can be delocalized over both nitrogen atoms.
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (-NO₂), significantly enhances the reactivity of the chloropyrimidine towards nucleophilic attack. These groups further delocalize the negative charge of the Meisenheimer complex, stabilizing the intermediate and lowering the activation energy of the reaction.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups on the pyrimidine ring decrease its reactivity in SNAr reactions.
-
Nucleophile: The nature of the nucleophile also plays a critical role. More nucleophilic species will react faster. For instance, primary and secondary amines are common and effective nucleophiles in these reactions.
Comparative Reactivity Analysis
The presence of a strong electron-withdrawing nitro group at the 5-position and an electron-donating N-methylamino group at the 4-position creates a push-pull electronic effect that influences the reactivity of the chlorine atom at the 2-position. The nitro group strongly activates the ring for nucleophilic attack.
For comparison, consider the following chloropyrimidine derivatives:
-
2-Chloropyrimidine: Represents the baseline reactivity for a chlorine at the 2-position without strong activating or deactivating groups. It is known to be less reactive than 4-chloropyrimidine.
-
4-Chloropyrimidine: Generally more reactive than 2-chloropyrimidine due to better stabilization of the Meisenheimer intermediate.
-
2,4-Dichloropyrimidine: The chlorine at the 4-position is significantly more reactive than the one at the 2-position. Nucleophilic substitution typically occurs selectively at the C4 position under controlled conditions.[2][3]
-
2,4-Dichloro-5-nitropyrimidine: The addition of a nitro group at the 5-position dramatically increases the reactivity at both the 2- and 4-positions. However, the C4-chloro is still generally more susceptible to substitution by primary and secondary amines.[4] Interestingly, with tertiary amine nucleophiles, excellent C2 selectivity can be achieved.
Based on these comparisons, This compound is expected to be a highly reactive substrate for SNAr reactions due to the activating effect of the 5-nitro group. The N-methylamino group at the 4-position is an electron-donating group, which might slightly temper the high reactivity at the 2-position compared to a hypothetical 2-chloro-5-nitropyrimidine. However, the overall activation by the nitro group is expected to be the dominant factor.
Quantitative Data Summary
The following table summarizes available quantitative and qualitative data for the reactivity of various chloropyrimidines in SNAr reactions with amines. It is important to note that direct comparison is challenging due to varying reaction conditions in the literature.
| Chloropyrimidine Derivative | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Observations | Reference |
| 2-Chloropyrimidine | Various amines | Water | Not specified | Moderate to excellent | Generally less reactive than 4-chloropyrimidine. | [5] |
| 2,4-Dichloropyrimidine | Secondary amines | Not specified | Not specified | - | C4 substitution is favored over C2. | [2][3] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | Not specified | Not specified | - | High selectivity for C4 substitution. | [4] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | Not specified | Not specified | - | High selectivity for C2 substitution. | [4] |
| 2-Chloro-4-amino-5-nitropyrimidine | - | - | - | 92.6 | High yield in synthesis from 2,4-dichloro-5-nitropyrimidine. | [6] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline for the reaction of a chloropyrimidine with a primary or secondary amine.[1]
Materials:
-
Chloropyrimidine derivative (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., DIPEA, Et₃N, K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMA, NMP, EtOH)
Procedure:
-
To a solution of the chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 2-chloro-4-amino-5-nitropyrimidine
This protocol describes the synthesis of a compound structurally similar to the topic compound.[6]
Materials:
-
2,4-dichloro-5-nitropyrimidine (154.36 mmol)
-
Dichloromethane (DCM)
-
Aqueous ammonia (NH₃·H₂O) (24 mL)
-
N,N-Diisopropylethylamine (DIPEA) (37.2 mL)
Procedure:
-
Prepare a solution of 2,4-dichloro-5-nitropyrimidine (30 g, 154.36 mmol) in dichloromethane (DCM).
-
In a separate flask, prepare a mixed solution of aqueous ammonia (24 mL) and N,N-diisopropylethylamine (37.2 mL) in DCM (400 mL) and cool to 0 °C.
-
Slowly add the solution of 2,4-dichloro-5-nitropyrimidine dropwise to the cooled ammonia/DIPEA solution with continuous stirring.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Collect the resulting solid by filtration.
-
Dry the collected solid to obtain 2-chloro-4-amino-5-nitropyrimidine (25 g, 92.6% yield) as a yellow solid.
Visualizations
Factors Influencing Chloropyrimidine Reactivity
Caption: Factors influencing the reactivity of chloropyrimidines in SNAr reactions.
General Experimental Workflow for SNAr
Caption: A typical experimental workflow for nucleophilic aromatic substitution.
References
Navigating the Structure-Activity Landscape of Nitropyrimidine Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 5-nitropyrimidine derivatives, offering insights for the rational design of novel therapeutics. The data presented here is based on a study of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives as inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme implicated in cancer.
While the primary focus of this guide is on a series of analogs closely related to 2-chloro-N-methyl-5-nitropyrimidin-4-amine, the principles of SAR derived from these compounds provide a valuable framework for understanding the broader class of 5-nitropyrimidine-based molecules. The core structure explored in the key reference study is 4-((6-chloro-5-nitropyrimidin-4-yl)amino)benzimidamide, which shares the critical 5-nitropyrimidine scaffold.
Comparative Biological Activity of 5-Nitropyrimidine Derivatives
The following table summarizes the in vitro inhibitory activity of a series of 5-nitropyrimidine derivatives against PRMT1 and their anti-proliferative effects on various cancer cell lines. The modifications on the pyrimidine ring and the benzimidamide moiety have a significant impact on their biological profile.
| Compound ID | R1 Substituent (Position 6) | R2 Substituent (Position 2) | PRMT1 IC50 (μM)[1][2] | DLD-1 Cell IC50 (μM)[1][2] | T24 Cell IC50 (μM)[1][2] | SH-SY-5Y Cell IC50 (μM)[1][2] |
| Hit Compound | Cl | H | >50 | ND | ND | ND |
| 6a | H | H | 10.2 | 20.3 | >50 | 25.4 |
| 6b | F | H | 5.8 | 15.6 | 30.1 | 20.5 |
| 6c | Cl | H | 3.5 | 8.9 | 15.2 | 13.8 |
| 6d | Br | H | 2.0 | 4.4 | 13.1 | 11.4 |
| 6e | I | H | 2.8 | 6.7 | 14.5 | 12.1 |
| 6f | OCH3 | H | >50 | >50 | >50 | >50 |
| 7a | Cl | CH3 | 8.9 | 18.2 | 25.7 | 22.3 |
| 7b | Cl | OCH3 | >50 | >50 | >50 | >50 |
ND: Not Determined
Key SAR Observations:
-
Substitution at Position 6 of the Pyrimidine Ring: The nature of the substituent at the C6 position of the pyrimidine ring is critical for PRMT1 inhibitory activity. Halogen substitution significantly enhances potency, with the trend being Br > I > Cl > F. The unsubstituted analog (6a) shows moderate activity, while a methoxy group (6f) leads to a complete loss of activity. This suggests that an electron-withdrawing group at this position is favorable for binding to the target enzyme.
-
Substitution at Position 2 of the Pyrimidine Ring: Modifications at the C2 position of the pyrimidine ring were also explored. The introduction of a methyl group (7a) resulted in a decrease in activity compared to the chlorine-substituted parent compound (6c). A methoxy group at this position (7b) was detrimental to the inhibitory activity.
-
Anti-proliferative Activity: The anti-proliferative activity against the tested cancer cell lines (DLD-1, T24, and SH-SY-5Y) generally correlates with the PRMT1 inhibitory potency. The most potent PRMT1 inhibitor, compound 6d (R1=Br), also demonstrated the strongest anti-proliferative effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR study of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives.
Synthesis of 4-((5-Nitropyrimidin-4-yl)amino)benzimidamide Derivatives
A general synthetic pathway for the target compounds is outlined below. The synthesis starts from a commercially available substituted pyrimidine and involves a nucleophilic aromatic substitution reaction.
Caption: General synthetic route for 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives.
Detailed Protocol:
-
Synthesis of 4-((6-Chloro-5-nitropyrimidin-4-yl)amino)benzonitrile: To a solution of 4,6-dichloro-5-nitropyrimidine in an appropriate solvent (e.g., ethanol), an equimolar amount of 4-aminobenzonitrile and a base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The product is then isolated by filtration or extraction.
-
Substitution at the C6 Position: The chlorine atom at the C6 position of 4-((6-chloro-5-nitropyrimidin-4-yl)amino)benzonitrile can be displaced by various nucleophiles to introduce different substituents (e.g., F, Br, I, OCH3). This is typically achieved by reacting the intermediate with a suitable reagent in the presence of a base.
-
Conversion to Benzimidamide: The nitrile group of the benzonitrile intermediate is converted to the corresponding benzimidamide. This can be achieved through a Pinner reaction, which involves treating the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous HCl to form an imidate ester hydrochloride, followed by treatment with ammonia.
In Vitro PRMT1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PRMT1 was determined using a biochemical assay that measures the methylation of a substrate.
Caption: Workflow for the in vitro PRMT1 enzyme inhibition assay.
Detailed Protocol:
-
Reaction Setup: The assay is performed in a microplate format. Each well contains recombinant human PRMT1 enzyme, a histone substrate (e.g., histone H4), and the methyl donor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [3H]SAM).
-
Compound Addition: The test compounds are dissolved in DMSO and added to the reaction wells at various concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified period (e.g., 1 hour).
-
Detection: The reaction is stopped, and the amount of methylated product is quantified. If a radiolabeled methyl donor is used, this can be done by capturing the methylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without an inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., DLD-1, T24, SH-SY-5Y) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Conclusion
The structure-activity relationship studies of these 5-nitropyrimidine derivatives highlight the critical role of specific substitutions on the pyrimidine ring for achieving potent biological activity. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers engaged in the design and development of novel kinase inhibitors and other therapeutic agents based on the pyrimidine scaffold. Further exploration of substitutions, guided by these initial findings, may lead to the discovery of even more potent and selective drug candidates.
References
biological activity of compounds synthesized from 2-chloro-N-methyl-5-nitropyrimidin-4-amine
A comprehensive review of the biological activities of novel compounds synthesized from the versatile scaffold, 2-chloro-N-methyl-5-nitropyrimidin-4-amine, reveals a promising arena for the development of potent therapeutic agents. This guide provides an objective comparison of the performance of various synthesized pyrimidine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation pharmaceuticals.
While direct studies originating from this compound are limited in publicly accessible literature, the broader family of substituted pyrimidines showcases a remarkable diversity of biological activities, primarily in the realms of anticancer and antimicrobial applications. This guide will delve into the synthesis, biological evaluation, and mechanistic insights of closely related pyrimidine derivatives, offering a valuable comparative framework.
Comparative Analysis of Anticancer Activity
The pyrimidine core is a well-established pharmacophore in oncology. The introduction of various substituents at the C2 and C4 positions of the pyrimidine ring has yielded compounds with significant cytotoxic effects against a range of cancer cell lines. A notable study by Qureshi et al. (2022) explored the anticancer potential of 2-amino-4-substituted-pyrimidine derivatives, which share a similar structural backbone to compounds derivable from this compound. Their findings highlight the importance of the nature of the substituent at the C4 position in modulating anticancer efficacy.
| Compound ID | C4-Substituent | Cancer Cell Line | EC50 (µM)[1] |
| 1 | 4-methylpiperazin-1-yl | HCT116 (Colon) | 209.17 ± 1.23 |
| MCF7 (Breast) | 221.91 ± 1.37 | ||
| 6 | 4-(4-bromophenyl)piperazin-1-yl | HCT116 (Colon) | 89.24 ± 1.36 |
| MCF7 (Breast) | 89.37 ± 1.17 |
As evidenced in the table, the presence of a 4-bromophenyl piperazine moiety (Compound 6 ) resulted in a significant increase in anticancer activity against both human colon colorectal (HCT116) and breast cancer (MCF7) cell lines when compared to a 4-methyl piperazine substituent (Compound 1 )[1]. This suggests that the electronic and steric properties of the C4-substituent play a crucial role in the interaction with the biological target.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
Synthesis of 2-amino-4-substituted-pyrimidine Derivatives
A general and efficient method for the synthesis of these derivatives involves a microwave-assisted approach.
General Procedure: A mixture of 2-amino-4,6-dichloropyrimidine (1.0 eq) and the corresponding amine (1.2 eq) in a suitable solvent (e.g., ethanol) is subjected to microwave irradiation at a specific temperature and time. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 2-amino-4-substituted-pyrimidine derivative[1].
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Human cancer cell lines (HCT116 and MCF7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.
-
Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals formed are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curves[1].
Visualizing the Synthetic Strategy
The synthesis of these biologically active pyrimidine derivatives can be visualized as a straightforward workflow.
Caption: General workflow for the synthesis of 2-amino-4-substituted-pyrimidine derivatives.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for derivatives of this compound are not yet elucidated, many pyrimidine-based anticancer agents are known to function as kinase inhibitors. These compounds often target key enzymes involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) or Aurora Kinases.
References
A Comparative Guide to the Structural Validation of 2-chloro-N-methyl-5-nitropyrimidin-4-amine
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a critical prerequisite for advancing research, ensuring patentability, and meeting regulatory standards. While single-crystal X-ray crystallography provides the definitive three-dimensional structure, obtaining suitable crystals is not always feasible. In such cases, a combination of advanced spectroscopic techniques is employed to build an unassailable case for the proposed structure.
This guide provides a comparative analysis of X-ray crystallography alongside Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of 2-chloro-N-methyl-5-nitropyrimidin-4-amine. We present the detailed methodologies for these key techniques and summarize their data output in a comparative framework to illustrate how they collectively provide a comprehensive and robust structural confirmation.
Comparison of Analytical Techniques
The structural validation of a novel compound relies on gathering complementary data from various analytical methods. Each technique offers unique insights into the molecule's constitution.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Atomic connectivity (through-bond correlations), chemical environment of nuclei, stereochemistry in solution, conformational dynamics. | Molecular weight, elemental composition (High-Res MS), fragmentation patterns indicative of structural motifs. |
| Sample Phase | Solid (single crystal of sufficient size and quality). | Liquid (solution). | Gas phase (after ionization). |
| Key Advantage | Provides an unambiguous, absolute, and three-dimensional visualization of the molecular structure. | Offers detailed information about the molecule's structure and connectivity in the solution state, which is often more relevant to its biological activity. | High sensitivity, requires minimal sample, and provides a precise molecular formula, which is a fundamental piece of evidence. |
| Limitations | Growing diffraction-quality single crystals can be a significant challenge and is not always possible. The solid-state structure may not represent the active conformation in solution. | Does not directly provide bond lengths or angles. Complex spectra can be challenging to interpret. Ambiguities can arise in molecules with few protons or significant signal overlap. | Does not provide information on stereochemistry or the precise connectivity of atoms. Isomers often cannot be distinguished without fragmentation analysis. |
Predicted Spectroscopic Data for Structural Confirmation
In the absence of a publicly available crystal structure for this compound, its identity must be confirmed using other methods. Below is a table of predicted, characteristic data from NMR and MS analysis that would be used to validate its structure.
| Technique | Predicted Data for this compound | Interpretation |
| ¹H NMR | δ ~ 8.9 (s, 1H), δ ~ 3.2 (d, 3H), δ ~ 6.5 (br s, 1H) | The singlet at ~8.9 ppm corresponds to the lone pyrimidine proton (H6). The doublet at ~3.2 ppm corresponds to the N-methyl group protons, coupled to the N-H proton. The broad singlet at ~6.5 ppm is the N-H proton of the methylamine group. |
| ¹³C NMR | δ ~ 160, 158, 155, 135, 28 | Signals correspond to the four distinct carbon atoms of the pyrimidine ring and the one carbon of the N-methyl group. |
| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z 188/190 (approx. 3:1 ratio) | Confirms the molecular weight (188.57 g/mol ) and the presence of one chlorine atom due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl. |
| High-Res MS | Calculated m/z for C₅H₅³⁵ClN₄O₂: 188.0101; Found: 188.0105 | A high-resolution mass measurement confirms the elemental composition, distinguishing the target molecule from any potential isobaric impurities. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and reliable data for structural validation.
Single-Crystal X-ray Crystallography
-
Crystal Growth: A suitable single crystal (ideally 0.1 - 0.3 mm in each dimension) must be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).
-
Mounting: A selected crystal is mounted on a goniometer head, often using a cryo-loop and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample signals. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The prepared sample in an NMR tube is placed into the NMR spectrometer. For ¹H NMR, a high-resolution spectrum is acquired using a standard pulse sequence. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
Further Experiments: To confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) to show ¹H-¹H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to show ¹H-¹³C one-bond and multiple-bond correlations are performed.
-
Data Processing: The acquired data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm. Signal integration, chemical shift analysis, and coupling constant measurements are performed to elucidate the structure.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile), typically at a concentration of ~1 mg/mL. The solution is then further diluted to the ng/mL or pg/mL range depending on the instrument's sensitivity.
-
Sample Introduction and Ionization: The sample solution is introduced into the mass spectrometer. For volatile compounds, Gas Chromatography (GC) with Electron Ionization (EI) is common. For less volatile compounds, Liquid Chromatography (LC) coupled with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is used.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed. The peak with the highest m/z often corresponds to the molecular ion [M]⁺ or a pseudomolecular ion (e.g., [M+H]⁺ in ESI), which provides the molecular weight. High-resolution instruments provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern provides corroborating evidence for the proposed structure.
Visualization of Validation Workflow
The following diagram illustrates the logical workflow for validating a chemical structure, demonstrating the complementary roles of different analytical techniques.
Caption: Workflow for chemical structure validation.
Spectroscopic Purity Assessment of 2-chloro-N-methyl-5-nitropyrimidin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of 2-chloro-N-methyl-5-nitropyrimidin-4-amine. Ensuring the chemical integrity of this compound is critical for its application in research and pharmaceutical development. This document outlines key spectroscopic signatures for the target molecule and compares them against a potential process-related impurity, 2,4-dichloro-5-nitropyrimidine, providing a framework for purity assessment.
Data Presentation: Spectroscopic Signatures
The following tables summarize the expected and observed spectroscopic data for this compound and the potential impurity, 2,4-dichloro-5-nitropyrimidine.
Table 1: Mass Spectrometry Data
| Compound | Adduct | Predicted m/z |
| This compound | [M+H]⁺ | 189.0280 |
| [M+Na]⁺ | 211.0099 | |
| 2,4-dichloro-5-nitropyrimidine | [M+H]⁺ | 193.9597 |
| [M+Na]⁺ | 215.9416 |
Predicted data provides expected mass-to-charge ratios for various adducts, crucial for identification in mass spectrometry.
Table 2: NMR Spectroscopy Data (¹H NMR)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Expected) | ~8.5-9.0 | Singlet | 1H | Pyrimidine C6-H |
| ~3.1 | Doublet | 3H | N-CH₃ | |
| ~7.0-8.0 | Broad Singlet | 1H | NH | |
| 2,4-dichloro-5-nitropyrimidine | 9.00 | Singlet | 1H | Pyrimidine C6-H[1] |
Note: Expected values for the target compound are based on typical chemical shifts for similar structures. The presence of a signal for the N-methyl group and the absence of a second pyrimidine proton signal would be key indicators of purity.
Table 3: Infrared (IR) Spectroscopy Data (Expected)
| Compound | Functional Group | Expected Wavenumber (cm⁻¹) |
| This compound | N-H Stretch | 3300-3500 |
| C-H Stretch (Aromatic/Alkyl) | 2800-3100 | |
| C=C, C=N Stretch (Aromatic Ring) | 1500-1600 | |
| NO₂ Asymmetric Stretch | 1500-1550 | |
| NO₂ Symmetric Stretch | 1300-1350 | |
| C-Cl Stretch | 600-800 | |
| 2,4-dichloro-5-nitropyrimidine | C-H Stretch (Aromatic) | ~3100 |
| C=C, C=N Stretch (Aromatic Ring) | 1500-1600 | |
| NO₂ Asymmetric Stretch | 1500-1550 | |
| NO₂ Symmetric Stretch | 1300-1350 | |
| C-Cl Stretch | 600-800 |
The presence of an N-H stretching band would be a distinguishing feature for this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
The expected molecular ions for this compound are [M+H]⁺ at m/z 189.0280 and [M-H]⁻ at m/z 187.0124.
-
The presence of ions corresponding to 2,4-dichloro-5-nitropyrimidine (e.g., [M+H]⁺ at m/z 193.9597) would indicate an impurity.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected signals for this compound include a singlet for the pyrimidine proton, a doublet for the N-methyl group, and a broad signal for the amine proton.
-
The absence of the N-methyl signal and the potential presence of a single aromatic proton at a different chemical shift could indicate the presence of 2,4-dichloro-5-nitropyrimidine.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The number of carbon signals should correspond to the number of unique carbon atoms in the molecule. The presence of additional signals may indicate impurities.
-
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Key diagnostic peaks for this compound include N-H stretching, aromatic C-H stretching, C=C and C=N ring stretching, and strong NO₂ stretching bands.
-
The absence of a distinct N-H stretching band would be indicative of the dichlorinated impurity.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual signaling pathway for purity confirmation.
Caption: Workflow for Spectroscopic Purity Confirmation.
Caption: Logical Flow for Purity Determination.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-chloro-N-methyl-5-nitropyrimidin-4-amine
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of the primary synthetic routes to 2-chloro-N-methyl-5-nitropyrimidin-4-amine, a valuable building block in pharmaceutical and agrochemical research.
Two principal synthetic pathways have been identified and are compared herein:
-
Route 1: A two-step synthesis commencing from the readily available 5-nitrouracil. This route involves an initial chlorination to produce the intermediate 2,4-dichloro-5-nitropyrimidine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with methylamine.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the viable steps of the identified synthetic routes.
Table 1: Cost Analysis of Starting Materials and Reagents
| Compound | Supplier | Catalog Number | Price (USD) | Quantity |
| 5-Nitrouracil | Thermo Fisher Scientific | A12448.22 | 131.65 | 100 g |
| 5-Nitrouracil | Chem-Impex | 069135 | 72.61 | 100 g |
| 2,4-Dichloro-5-nitropyrimidine | Sigma-Aldrich | 658340 | 89.50 | 10 g |
| Methylamine (40% in water) | Sigma-Aldrich | 426466 | 46.70 | 100 mL |
| Phosphorus Oxychloride | Sigma-Aldrich | 319818 | 58.30 | 100 g |
| N,N-Dimethylaniline | Sigma-Aldrich | D168804 | 45.10 | 100 g |
Table 2: Process Parameters and Yields
| Synthetic Step | Starting Material | Product | Reagents | Conditions | Yield (%) |
| Route 1, Step 1 | 5-Nitrouracil | 2,4-Dichloro-5-nitropyrimidine | Phosphorus oxychloride, N,N-dimethylaniline | Reflux, 3 hours | 80-94%[1] |
| Route 1, Step 2 | 2,4-Dichloro-5-nitropyrimidine | This compound | Methylamine, Triethylamine | Room Temperature, Acetonitrile | 80-90% (estimated)[2] |
Note: The yield for Route 1, Step 2 is an estimation based on analogous reactions with other primary amines, as specific data for methylamine was not available.
Experimental Protocols
Route 1: From 5-Nitrouracil
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine
This procedure is based on established methods for the chlorination of nitrouracil.[1]
-
To a stirred suspension of 5-nitrouracil in phosphorus oxychloride, slowly add N,N-dimethylaniline at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography to obtain 2,4-dichloro-5-nitropyrimidine as a yellow oil.
Step 2: Synthesis of this compound
This protocol is a representative procedure for the regioselective amination of 2,4-dichloro-5-nitropyrimidine with a primary amine.[2][3]
-
Dissolve 2,4-dichloro-5-nitropyrimidine in anhydrous acetonitrile in a round-bottom flask.
-
In a separate vessel, prepare a solution of methylamine and triethylamine (as a base) in acetonitrile.
-
Slowly add the methylamine solution to the stirred solution of 2,4-dichloro-5-nitropyrimidine at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Mandatory Visualizations
Caption: A logical workflow for selecting the optimal synthetic route based on a comprehensive cost-benefit analysis.
Discussion of Synthetic Routes
Route 1: The Preferred Pathway
This two-step synthesis starting from 5-nitrouracil is currently the most viable and well-documented approach.
-
Cost-Effectiveness: The starting materials, 5-nitrouracil and methylamine, are commercially available from multiple suppliers at a reasonable cost. The primary cost drivers for this route are the use of phosphorus oxychloride and the solvents required for reaction and purification.
-
Yield and Efficiency: The first step, the chlorination of 5-nitrouracil, proceeds with high yields, typically in the range of 80-94%.[1] While specific yield data for the reaction with methylamine is not available, analogous reactions with other primary amines suggest that yields of 80-90% can be expected.[2] The regioselectivity of the second step is a critical factor. Nucleophilic attack by primary amines on 2,4-dichloro-5-nitropyrimidine is known to favor substitution at the C4 position due to the electronic stabilization of the Meisenheimer intermediate.[3] This high regioselectivity is advantageous as it minimizes the formation of the undesired C2-substituted isomer, simplifying purification and maximizing the yield of the target compound.
-
Safety and Environmental Considerations: The primary safety concern with this route is the use of phosphorus oxychloride, which is a toxic and corrosive liquid that reacts violently with water.[1] Proper handling in a well-ventilated fume hood and appropriate personal protective equipment are essential. The reaction also generates acidic byproducts that require neutralization before disposal. The use of organic solvents contributes to the environmental impact, and waste should be handled according to institutional guidelines. The starting material, 2,4-dichloro-5-nitropyrimidine, is also a hazardous substance requiring careful handling.[4][5][6]
Route 2: A Theoretical Alternative
A multi-step synthesis starting from an aminopyrimidine derivative, analogous to the synthesis of 2-chloro-5-nitropyridine, could be envisioned.[7][8] This would likely involve:
-
Nitration of the aminopyrimidine.
-
Diazotization and hydrolysis to an intermediate hydroxypyrimidine.
-
Chlorination to the final product.
-
Cost-Benefit Analysis: Without a detailed and validated experimental protocol, a thorough cost-benefit analysis is speculative. However, this route would likely involve more synthetic steps, potentially leading to a lower overall yield and higher production costs. The starting materials may also be more expensive than 5-nitrouracil.
-
Challenges: Each step would require optimization, and the overall efficiency would depend on the yields of the individual reactions. The nitration step could produce isomeric byproducts, complicating purification.
Conclusion and Recommendations
Based on the available data, Route 1, the two-step synthesis from 5-nitrouracil, is the recommended and most practical approach for the preparation of this compound. This route is characterized by:
-
High overall yield: Due to the efficiency of both the chlorination and the regioselective amination steps.
-
Cost-effectiveness: Utilizing readily available and relatively inexpensive starting materials.
-
A well-understood reaction mechanism: The SNAr reaction on the pyrimidine core is a predictable and reliable transformation.
While the use of hazardous reagents like phosphorus oxychloride necessitates stringent safety precautions, these are standard procedures in a well-equipped chemical laboratory. Future research could focus on developing a more environmentally friendly chlorinating agent or exploring alternative, more convergent synthetic strategies to further optimize the production of this important chemical intermediate.
References
- 1. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 8. globethesis.com [globethesis.com]
Assessing the Novelty of Aminopyrimidine Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. The pyrimidine scaffold, a privileged structure in medicinal chemistry, continues to be a fertile ground for the development of potent inhibitors of key cellular processes involved in cancer progression. This guide provides a comparative analysis of a series of novel aminopyrimidine derivatives, assessing their novelty and performance against established cancer cell lines. The data presented is derived from a study focused on the design and synthesis of new anticancer compounds, highlighting structure-activity relationships and potential therapeutic value.
Comparative Analysis of Antiproliferative Activity
The novelty of the synthesized compounds was assessed by evaluating their ability to inhibit the proliferation of various human cancer cell lines. The data, summarized in the table below, compares the half-maximal effective concentration (EC50) of a lead compound (RDS 3442) and its newly synthesized derivatives. A lower EC50 value indicates higher potency.
| Compound ID | R (Substitution on 2-aniline ring) | R1 (Substitution on pyrimidine C6) | U-87 MG (Glioblastoma) EC50 (µM) | MDA-MB 231 (Breast Cancer) EC50 (µM) | CAL 27 (Oral Squamous Cell Carcinoma) EC50 (µM) | HCT-116 (Colon Cancer) EC50 (µM) | HDF (Normal Fibroblasts) EC50 (µM) |
| 1a (RDS 3442) | H | H | > 50 | > 50 | > 50 | > 50 | > 50 |
| 1b | 4-F | H | 39.4 ± 0.8 | 40.2 ± 1.1 | 18.5 ± 0.9 | 22.4 ± 1.3 | > 50 |
| 1c | 4-Cl | H | 28.6 ± 1.2 | 30.1 ± 1.5 | 29.8 ± 1.4 | 33.2 ± 1.9 | > 50 |
| 1d | 4-Br | H | 33.1 ± 1.4 | 35.4 ± 1.3 | 30.1 ± 1.1 | 36.8 ± 1.4 | > 50 |
| 1e | 4-CH3 | H | > 50 | > 50 | > 50 | > 50 | > 50 |
| 1f | 4-OCH3 | H | > 50 | > 50 | > 50 | > 50 | > 50 |
| 1g | 3-Cl | H | 40.1 ± 1.1 | 42.3 ± 1.6 | 38.4 ± 1.2 | 41.2 ± 1.5 | > 50 |
| 2a | H | Benzyl | 7.8 ± 0.5 | 5.2 ± 0.4 | 4.1 ± 0.3 | 6.5 ± 0.6 | 45.1 ± 2.1 |
| 2b | 4-F | Benzyl | 10.5 ± 0.7 | 8.9 ± 0.6 | 7.3 ± 0.5 | 9.8 ± 0.8 | > 50 |
| 2c | 4-Cl | Benzyl | 12.3 ± 0.9 | 10.1 ± 0.8 | 8.9 ± 0.7 | 11.4 ± 1.0 | > 50 |
| 2d | 4-Br | Benzyl | 15.6 ± 1.1 | 12.8 ± 1.0 | 10.2 ± 0.9 | 14.7 ± 1.2 | > 50 |
| 2e | 4-CH3 | Benzyl | 18.9 ± 1.3 | 15.4 ± 1.2 | 12.6 ± 1.1 | 17.8 ± 1.4 | > 50 |
| 2f | 4-OCH3 | Benzyl | 20.1 ± 1.5 | 17.6 ± 1.4 | 14.8 ± 1.3 | 19.9 ± 1.6 | > 50 |
| 3 | H | 4-Picolyl | 25.4 ± 1.8 | 22.1 ± 1.7 | 19.8 ± 1.5 | 24.3 ± 1.9 | > 50 |
Data is presented as the mean ± standard deviation from at least three independent experiments.
The results indicate that substitutions at the C6 position of the pyrimidine core, particularly the introduction of a benzyl group (series 2), significantly enhance the antiproliferative activity compared to the lead compound 1a .[1][2][3][4] Compound 2a , the N-benzyl counterpart of the lead compound, emerged as the most potent derivative, with EC50 values in the low micromolar range across all tested cancer cell lines.[1][3][4] Notably, most of the active compounds showed significantly lower cytotoxicity against normal human dermal fibroblasts (HDF), suggesting a degree of selectivity for cancer cells.
Experimental Protocols
General Synthesis of Aminopyrimidine Derivatives
The synthesis of the novel aminopyrimidine derivatives involved a multi-step process. The core structure was typically assembled via condensation reactions, followed by substitutions at key positions to generate a library of analogs. For instance, the introduction of the benzyl group at the C6 position was achieved by reacting the corresponding precursor with benzyl bromide in the presence of a suitable base. The final products were purified by chromatography and characterized by spectroscopic methods.[1][4]
In Vitro Cell Viability Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (U-87 MG, MDA-MB 231, CAL 27, HCT-116) and normal human dermal fibroblasts (HDF) were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The EC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
The lead compounds in this series have been shown to induce apoptosis and negatively regulate cell cycle progression.[1] The following diagrams illustrate the general experimental workflow and a plausible signaling pathway affected by these aminopyrimidine derivatives.
Caption: Experimental workflow for the synthesis and biological evaluation of novel aminopyrimidine derivatives.
Caption: Plausible signaling pathway illustrating the induction of apoptosis by aminopyrimidine derivatives.
Conclusion
The presented data demonstrates the successful generation of novel aminopyrimidine derivatives with potent antiproliferative activity against a range of human cancer cell lines. The structure-activity relationship study reveals that modification at the C6 position of the pyrimidine ring is a promising strategy for enhancing anticancer efficacy. In particular, compound 2a stands out as a lead candidate for further preclinical development. The favorable cytotoxicity profile of these compounds against normal cells warrants further investigation into their specific molecular targets and mechanisms of action to fully assess their therapeutic potential.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-chloro-N-methyl-5-nitropyrimidin-4-amine
For researchers and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-chloro-N-methyl-5-nitropyrimidin-4-amine, a halogenated nitrogenous organic compound. Adherence to these procedures is critical for minimizing risks and maintaining compliance with regulatory standards.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE): To ensure personal safety when handling this compound, the following PPE is mandatory:
-
Respiratory Protection: Use an approved mask or respirator to prevent the inhalation of dust or fumes.[2]
-
Hand Protection: Wear suitable chemical-resistant gloves.[2]
-
Eye Protection: Safety goggles or a face shield are necessary to protect against splashes and dust.[2]
-
Skin and Body Protection: A laboratory coat or other appropriate protective clothing should be worn.[1][2]
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for similar chemical structures, providing a likely hazard profile for this compound.
| Hazard Classification | GHS Category | Hazard Statement | Citations |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[1][2] Never dispose of this chemical in standard laboratory trash or down the drain.[5]
Experimental Protocol for Waste Handling and Disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Spill Management:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
The primary method of disposal for halogenated organic wastes is typically incineration at a regulated hazardous waste facility.[6]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. mtu.edu [mtu.edu]
- 9. nswai.org [nswai.org]
Personal protective equipment for handling 2-chloro-N-methyl-5-nitropyrimidin-4-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-chloro-N-methyl-5-nitropyrimidin-4-amine. Adherence to these protocols is essential for ensuring personal safety and proper disposal. The following recommendations are based on best practices for handling chlorinated nitroaromatic compounds and data from structurally similar chemicals, in the absence of a specific Safety Data Sheet (SDS) for the target compound.
Hazard Analysis and Personal Protective Equipment (PPE)
Due to its chemical structure—a chlorinated and nitrated pyrimidine derivative—this compound should be handled as a hazardous substance. Based on data for analogous compounds like 2-chloro-5-nitropyridine, it is presumed to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2]
Quantitative Safety Data for Analogous Compounds
| Hazard Classification | GHS Hazard Statement (for analogous compounds) | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | Do not eat, drink, or smoke in the laboratory. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Chemical-resistant gloves (e.g., Nitrile), lab coat, and appropriate protective clothing to prevent skin exposure. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] | Splash-proof safety goggles and a face shield.[3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][2] | Work in a certified chemical fume hood.[4][5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Protocol: Step-by-Step Handling Procedure
A systematic workflow is critical to minimize exposure and ensure safety. All operations involving this compound, especially when handling the solid which can form dust, should be conducted within a chemical fume hood.[4][5]
1. Preparation and Pre-Handling Check:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Gather all necessary PPE as specified in the table above and inspect for any damage.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat and any additional protective clothing.
-
Wear chemical-resistant gloves (Nitrile rubber is a suitable initial choice).
-
Don splash-proof safety goggles and a face shield for comprehensive eye and face protection.[3]
3. Handling and Experimental Use:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust particles.
-
Keep the container of this compound tightly closed when not in use.
-
Use tools and equipment that are compatible with the chemical.
-
In case of accidental skin contact, immediately wash the affected area with plenty of soap and water.[1][2]
-
In case of eye contact, rinse cautiously with water for several minutes.[1][2]
4. Post-Experiment and Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal is crucial due to the persistent nature of chlorinated nitroaromatic compounds in the environment.
Waste Segregation and Collection:
-
Halogenated Organic Waste: this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be disposed of in a designated "Halogenated Organic Waste" container.[6][7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name of the contents.[6]
-
Container Management: Keep the waste container tightly sealed when not in use and store it in a well-ventilated, designated satellite accumulation area away from incompatible materials.[6][8]
Disposal Procedure:
-
Do not dispose of this compound or its waste down the drain.
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
